Dicyclohexyl disulfide
Description
Properties
IUPAC Name |
(cyclohexyldisulfanyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAQPXNQDBHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SSC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047628 | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
162.00 to 163.00 °C. @ 6.00 mm Hg | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; slightly soluble in alcohol; soluble in fat | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000554 [mmHg] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2550-40-5 | |
| Record name | Dicyclohexyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, dicyclohexyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.047 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G1A0K504Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of dicyclohexyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and material science.
Core Physicochemical Properties
This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound notable for its distinct alliaceous odor.[1] It presents as a colorless to pale yellow liquid under standard conditions.[1][2] The bulky cyclohexyl groups significantly influence its physical and chemical behavior, imparting low solubility in polar solvents and high thermal stability.[3]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 230.43 g/mol | - | [3][4] |
| Boiling Point | 162-163 °C | @ 6.00 mmHg | [1][2][5] |
| 147-152 °C | @ 4.00 mmHg | [5][6] | |
| 331 °C | (Atmospheric Pressure, Predicted) | [7] | |
| Melting Point | 127-130 °C | - | [2][4] |
| Density | 1.046 g/mL | @ 25 °C | [2][4] |
| 1.04600 to 1.05300 g/mL | @ 20.00 °C | [5][6] | |
| 1.042-1.049 g/mL | - | [1] | |
| Refractive Index | 1.545 | @ 20 °C (n20/D) | [2] |
| 1.54400 to 1.55000 | @ 20.00 °C | [5][6] | |
| 1.543-1.553 | - | [1] | |
| Vapor Pressure | 0.000400 mmHg | @ 25.00 °C (estimated) | [5][6] |
| 0.000554 mmHg | - | [1] | |
| 0.000305 mmHg | @ 25 °C | [2] | |
| Flash Point | > 110.00 °C (> 230.00 °F) | TCC (Tag Closed Cup) | [5][6] |
| 170 °C (338 °F) | - | [7] | |
| Solubility in Water | 0.1011 mg/L | @ 25 °C (estimated) | [5] |
| Insoluble/Immiscible | - | [1][2][7][8] | |
| Solubility in Organic Solvents | Soluble in alcohol and fats | - | [1][5][8] |
| Soluble in ethanol (B145695) (50.55 g/L @ 25°C), methanol (B129727) (18.38 g/L @ 25°C), isopropanol (B130326) (66.64 g/L @ 25°C) | - | [8] | |
| LogP (o/w) | 6.094 (estimated) | - | [5] |
| 4.5 | - | [1][8] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be specifically applied to the compound.
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using the capillary method.[9][10][11]
Apparatus:
-
Thiele tube or a similar heating bath apparatus (e.g., MelTemp)[10][12]
-
Thermometer
-
Small test tube
-
Capillary tube, sealed at one end
-
Heating source (e.g., Bunsen burner or hot plate)[11]
-
Liquid for the heating bath (e.g., paraffin (B1166041) oil)[11]
Procedure:
-
Fill the small test tube with a few milliliters of this compound.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.[10]
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[9]
-
Place the assembly into the Thiele tube or heating bath.
-
Heat the apparatus gently.[10] As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the this compound will fill it.[9]
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]
-
For a more accurate reading, note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling. This temperature is the boiling point.[10]
Determination of Density (Volumetric Method)
The density of liquid this compound can be determined by measuring the mass of a known volume.[13][14][15]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
Procedure:
-
Weigh a clean and dry pycnometer or graduated cylinder (m₁).[13]
-
Fill the pycnometer or graduated cylinder with this compound to a calibrated mark, ensuring the volume (V) is known precisely.
-
Weigh the pycnometer or graduated cylinder containing the this compound (m₂).[13]
-
Measure the temperature of the liquid.
-
The mass of the this compound (m) is calculated as m = m₂ - m₁.
-
The density (ρ) is then calculated using the formula: ρ = m/V.[13]
Determination of Solubility (Qualitative Shake-Flask Method)
A qualitative assessment of solubility in various solvents can be performed using the shake-flask method.[16][17]
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Pipettes
-
The sample of this compound and a range of solvents (e.g., water, ethanol, diethyl ether).
Procedure:
-
Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[16]
-
Add a small volume (e.g., 0.75 mL) of the desired solvent in portions.[16]
-
After each addition, stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes).[16]
-
Visually inspect the solution for the presence of undissolved solute.
-
If the solute completely dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.
References
- 1. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 4. 2550-40-5 CAS MSDS (Cyclohexyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 2550-40-5 [thegoodscentscompany.com]
- 6. This compound, 2550-40-5 [perflavory.com]
- 7. store.p212121.com [store.p212121.com]
- 8. scent.vn [scent.vn]
- 9. jove.com [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. phillysim.org [phillysim.org]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. wjec.co.uk [wjec.co.uk]
- 15. scribd.com [scribd.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Dicyclohexyl Disulfide: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dicyclohexyl disulfide in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and as a flavoring agent. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Concepts: Structure and Solubility
This compound is a symmetrical disulfide with the chemical formula (C₆H₁₁)₂S₂. Its structure, consisting of two bulky, nonpolar cyclohexyl rings linked by a disulfide bond, largely dictates its solubility behavior. The dominance of the hydrocarbon portions of the molecule results in a hydrophobic nature, leading to poor solubility in water but favorable solubility in many organic solvents. Generally, its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solvents are more effective at dissolving this compound than highly polar solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in a range of common organic solvents at 25°C.
| Solvent | Chemical Formula | Solubility (g/L) |
| Tetrahydrofuran (THF) | C₄H₈O | 3607.07 |
| 1,4-Dioxane | C₄H₈O₂ | 1624.29 |
| Toluene | C₇H₈ | 1261.79 |
| Ethyl Acetate | C₄H₈O₂ | 944.92 |
| Dimethylformamide (DMF) | C₃H₇NO | 895.43 |
| Acetone | C₃H₆O | 844.46 |
| Methyl Acetate | C₃H₆O₂ | 596.27 |
| Acetonitrile | C₂H₃N | 175.1 |
| n-Butanol | C₄H₁₀O | 114.13 |
| Isobutanol | C₄H₁₀O | 93.39 |
| n-Propanol | C₃H₈O | 86.53 |
| Isopropanol | C₃H₈O | 66.64 |
| Ethanol | C₂H₆O | 50.55 |
| Methanol | CH₄O | 18.38 |
| Water | H₂O | 0.0 |
Note: Data is compiled from publicly available chemical databases.[1]
In addition to the quantitative data, qualitative assessments describe this compound as soluble in alcohol and fats, and insoluble in water.[2][3][4] It is also described as ethanol-soluble and soluble in oil.[5]
Experimental Protocols for Solubility Determination
Method 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
Method 2: Visual "Excess Solid" Method
This is a simpler, more rapid method suitable for initial screening or when a high degree of precision is not required.
Materials:
-
This compound
-
Selected organic solvent
-
Test tubes or small vials
-
Vortex mixer
-
Graduated pipette or burette
Procedure:
-
Initial Setup: Place a small, accurately weighed amount of this compound into a test tube.
-
Solvent Addition: Gradually add a known volume of the organic solvent to the test tube in small increments using a pipette or burette.
-
Dissolution: After each addition of solvent, vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution for any remaining undissolved solid.
-
Endpoint Determination: Continue adding solvent until all the solid has completely dissolved. The total volume of solvent added is recorded.
-
Calculation: The solubility can be estimated based on the mass of the this compound and the volume of solvent required for complete dissolution.
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of this compound solubility using the Isothermal Shake-Flask Method.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
This guide provides essential information for researchers and professionals working with this compound, offering both quantitative data and practical methodologies for its solubility assessment in organic solvents. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities.
References
Synthesis of Dicyclohexyl Disulfide from Cyclohexyl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of dicyclohexyl disulfide from its precursor, cyclohexyl mercaptan. The primary focus of this document is the oxidative coupling of cyclohexyl mercaptan. This guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate research and development in this area. This compound is a key intermediate in the synthesis of rubber anti-scorching agents and finds applications in various other fields of organic synthesis.[1]
Reaction Principle: Oxidative Coupling of Thiols
The synthesis of this compound from cyclohexyl mercaptan is achieved through an oxidative coupling reaction. In this process, two molecules of the thiol (cyclohexyl mercaptan) are oxidized to form a disulfide bond, with the concomitant reduction of an oxidizing agent. The overall reaction is as follows:
2 C₆H₁₁SH + [O] → (C₆H₁₁)₂S₂ + H₂O
Several oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. The reaction is typically carried out in an alkaline medium, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby promoting the reaction.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound from cyclohexyl mercaptan using different oxidizing agents.
Protocol 1: Oxidation with Hydrogen Peroxide
This protocol is adapted from a patented method for the preparation of this compound.[1][2]
Materials:
-
Cyclohexyl mercaptan (C₆H₁₁SH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a condenser, prepare a solution of sodium hydroxide in water.
-
Add cyclohexyl mercaptan to the sodium hydroxide solution with stirring.
-
Slowly add hydrogen peroxide to the reaction mixture. A molar ratio of cyclohexyl mercaptan to hydrogen peroxide of 1:0.55-0.6 is recommended.[1][2]
-
Heat the reaction mixture to a temperature between 50-90°C.[1][2]
-
Maintain the reaction at this temperature with vigorous stirring for approximately 9 hours.[1][2]
-
After the reaction is complete, allow the mixture to cool to room temperature and stand for about 1 hour to allow for phase separation.[1]
-
Separate the organic layer containing the this compound.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound from cyclohexyl mercaptan.
Table 1: Reaction Parameters for Hydrogen Peroxide Oxidation
| Parameter | Value | Reference |
| Molar Ratio (Cyclohexyl Mercaptan : H₂O₂) | 1 : 0.55 - 0.6 | [1][2] |
| Reaction Temperature | 50 - 90 °C | [1][2] |
| Reaction Time | 9 hours | [1][2] |
| Catalyst | Sodium Hydroxide | [1][2] |
Mechanistic Insights and Visualizations
The oxidation of thiols to disulfides in the presence of a base and hydrogen peroxide is a well-studied reaction. The following section provides a diagram of the proposed reaction pathway and a generalized experimental workflow.
Reaction Pathway
The base-catalyzed oxidation of cyclohexyl mercaptan with hydrogen peroxide proceeds through the formation of a cyclohexyl thiolate anion, which is a more potent nucleophile than the corresponding thiol. This anion then reacts with hydrogen peroxide. The mechanism is more complex than a simple SN2 displacement and is understood to involve a hydrogen atom transfer.[3][4][5][6]
Caption: Proposed reaction pathway for the base-catalyzed oxidation of cyclohexyl mercaptan.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101205208A - Preparation technique of dicyclohexyl bisulfide - Google Patents [patents.google.com]
- 3. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.googleusercontent.com [static.googleusercontent.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]
An In-depth Technical Guide to the Spectral Data of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclohexyl disulfide. It includes a detailed presentation of spectral data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.
Introduction
This compound, with the chemical formula C₁₂H₂₂S₂, is an organosulfur compound. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and characterization in various applications, including as a flavoring agent.[1] This guide summarizes its key spectral features.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification. Electron ionization (EI) is a common method used for its analysis.
Data Presentation
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The most abundant fragments are listed in the table below.
| m/z | Assignment | Relative Abundance |
| 230 | [M]⁺ (Molecular Ion) | Low |
| 148 | [M - C₆H₁₀S]⁺ | High[2] |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | High[2] |
| 55 | [C₄H₇]⁺ | High[2] |
Experimental Protocol
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Methodology:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ensure good separation and peak shape.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to C-H, C-S, and S-S bond vibrations.
Data Presentation
The following table lists the expected characteristic IR absorption bands for this compound. The data is based on typical vibrational frequencies for the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2925 - 2935 | C-H stretch (asymmetric) | -CH₂- |
| 2850 - 2860 | C-H stretch (symmetric) | -CH₂- |
| 1445 - 1455 | C-H bend (scissoring) | -CH₂- |
| 650 - 750 | C-S stretch | Cyclohexyl-S |
| 450 - 550 | S-S stretch | Disulfide |
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly.
-
Background Spectrum: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the symmetry of this compound, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced.
Data Presentation
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using an online NMR prediction tool and are intended as a guide. Experimental values may vary slightly.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (CH-S) | 2.7 - 2.9 | Multiplet | 2H |
| H-2, H-6 (axial) | 1.2 - 1.4 | Multiplet | 4H |
| H-2, H-6 (equatorial) | 1.9 - 2.1 | Multiplet | 4H |
| H-3, H-5 (axial) | 1.1 - 1.3 | Multiplet | 4H |
| H-3, H-5 (equatorial) | 1.7 - 1.9 | Multiplet | 4H |
| H-4 (axial & equatorial) | 1.5 - 1.7 | Multiplet | 4H |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH-S) | 50 - 55 |
| C-2, C-6 | 30 - 35 |
| C-3, C-5 | 25 - 30 |
| C-4 | 24 - 28 |
Experimental Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
For ¹³C NMR, a more concentrated sample (e.g., 50 mg) may be used to improve the signal-to-noise ratio.
-
-
Instrument Setup:
-
The NMR tube is placed in the spectrometer.
-
The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
The magnetic field is "shimmed" to achieve high homogeneity and improve spectral resolution.
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled single-pulse experiment is performed. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Structure-Spectrum Correlation
This diagram shows the logical relationship between the molecular structure of this compound and the expected spectral data.
Caption: Correlation of molecular structure with expected spectral data.
References
An In-depth Technical Guide to Dicyclohexyl Disulfide (CAS 2550-40-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of dicyclohexyl disulfide (CAS 2550-40-5), a versatile organosulfur compound. The information presented herein is intended to support research, development, and safety assessments involving this chemical. All data is compiled from publicly available scientific literature and safety data sheets.
Physicochemical Properties
This compound is a clear to pale yellow liquid with a characteristic sulfurous or alliaceous odor.[1][2] It is an organic compound that is largely insoluble in water but soluble in organic solvents such as ethanol (B145695) and fats.[3][4]
| Property | Value | Reference |
| CAS Number | 2550-40-5 | [5] |
| Molecular Formula | C₁₂H₂₂S₂ | [5] |
| Molecular Weight | 230.43 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [1][6] |
| Odor | Green, alliaceous, sulfurous, meaty, onion | [5] |
| Boiling Point | 162-163 °C at 6 mmHg | [7] |
| Melting Point | 127-130 °C | [8] |
| Density | 1.046 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.545 | [7] |
| Vapor Pressure | 0.0002 hPa at 20°C | [5] |
| Solubility in Ethanol (@ 25°C) | 50.55 g/L | [5] |
| Solubility in Methanol (B129727) (@ 25°C) | 18.38 g/L | [5] |
| Solubility in Isopropanol (@ 25°C) | 66.64 g/L | [5] |
| LogP (XLogP3-AA) | 4.5 | [5] |
Spectral Data
| Technique | Data Summary | Reference |
| ¹H NMR | Spectral data available on PubChem, acquired on a Varian CFT-20 instrument. | [6] |
| ¹³C NMR | Spectral data available on PubChem. | [6] |
| Mass Spectrometry (GC-MS) | NIST library entry 222759. Key m/z peaks at 83 (top peak), 55, and 148. | [6] |
| FTIR | Infrared spectral data is available on PubChem. | [6] |
Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is expected to proceed via cleavage of the disulfide bond and fragmentation of the cyclohexyl rings. A proposed fragmentation pathway is illustrated below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of chlorocyclohexane (B146310) with sodium disulfide.[6]
Materials:
-
Chlorocyclohexane
-
Sodium disulfide
-
Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic alcohol like methanol or ethanol)[6]
Procedure:
-
In a reaction vessel, dissolve sodium disulfide in the chosen aqueous solvent.
-
Add chlorocyclohexane to the sodium disulfide solution.
-
Heat the reaction mixture to a temperature between 70°C and 120°C.[6]
-
Maintain the reaction at this temperature for 5 to 15 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature. The mixture will separate into an oil layer (containing this compound) and an aqueous layer.[6]
-
Separate the oil layer containing the crude this compound.
Caption: General workflow for the synthesis and purification of this compound.
Purification
The crude this compound obtained from the synthesis can be purified by distillation to remove unreacted starting materials and byproducts.
Procedure:
-
Transfer the crude this compound to a distillation apparatus.
-
Perform distillation under reduced pressure. The boiling point of this compound is 162-163 °C at 6 mmHg.[7]
-
Collect the fraction corresponding to the boiling point of this compound.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions (suggested starting point):
-
Injector: Split/splitless, 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Reactivity and Biological Activity
The reactivity of this compound is primarily centered around its disulfide bond. This bond can be cleaved under reducing conditions to form cyclohexanethiol. It can also undergo oxidation.[5]
The biological activity of this compound is believed to be related to its interaction with thiol-containing molecules, such as cysteine residues in proteins. This interaction can lead to the formation of mixed disulfides, which may alter the structure and function of the protein.[5] This mechanism is a key aspect of the biological effects of many disulfide-containing compounds.[5]
Caption: General mechanism of thiol-disulfide exchange involving this compound.
While some disulfide-containing compounds have been shown to modulate signaling pathways such as MAPK, NF-κB, and PI3K/Akt, there is currently a lack of specific evidence directly linking this compound to these pathways.[6][9][10]
Toxicology and Safety
This compound is classified as an irritant.[5] It may cause skin and serious eye irritation.[7] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[9]
Applications
This compound has applications in various fields:
-
Flavor and Fragrance: It is used as a flavoring agent in food, contributing to meaty and savory notes.[1]
-
Industrial Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.[1] For instance, it is a raw material for the production of N-(cyclohexylthio)phthalimide, a rubber vulcanization retarder.[6]
-
Lubricant Additives: It can be used as an additive in lubricants to improve their performance.[1]
This technical guide provides a summary of the current knowledge on this compound. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for more detailed information.
References
- 1. Diallyl Disulfide Prevents Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats through the Inhibition of Oxidative Damage, MAPKs, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2550-40-5 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexyl disulfide | 2550-40-5 [chemicalbook.com]
- 5. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl disulfide is an organosulfur compound with the chemical formula C₁₂H₂₂S₂. It is characterized by the presence of a disulfide bond linking two cyclohexyl groups. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and a detailed experimental protocol for the synthesis of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Conformation
The molecular structure of this compound consists of two cyclohexane (B81311) rings connected by a disulfide bridge (-S-S-). The cyclohexane rings adopt the energetically favorable chair conformation. The overall molecular geometry is influenced by the rotational freedom around the sulfur-sulfur and carbon-sulfur bonds.
Key Structural Parameters:
The disulfide linkage is the most significant feature of the molecule's structure. The conformation around the S-S bond is defined by the C-S-S-C dihedral angle, which is typically around 90° for dialkyl disulfides, leading to a gauche conformation. This gauche conformation is a result of the balance between steric repulsion of the cyclohexyl groups and the delocalization of lone pairs on the sulfur atoms.
Conformational Analysis:
The conformational landscape of this compound is primarily determined by the orientation of the two cyclohexyl groups relative to each other. The chair conformation of the cyclohexane rings is the most stable. The flexibility of the molecule arises from the rotation around the C-S and S-S bonds, which can lead to different spatial arrangements of the cyclohexyl groups. Computational studies are required to determine the relative energies of the different conformers and the energy barriers for their interconversion.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₂S₂ |
| Molecular Weight | 230.43 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Garlic-like |
| Boiling Point | 162-163 °C at 6 mmHg[2][3] |
| Density | 1.046 g/mL at 25 °C[2][3] |
| Refractive Index | 1.545 at 20 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Anticipated Structural Parameters of this compound
| Parameter | Anticipated Value |
| S-S Bond Length | ~ 2.05 Å[1] |
| C-S Bond Length | ~ 1.82 Å |
| C-S-S Bond Angle | ~ 104° |
| C-S-S-C Dihedral Angle | ~ 90° (gauche) |
Note: The values in Table 2 are typical for dialkyl disulfides and require experimental or computational verification for this compound specifically.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][4]
Materials:
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Sulfur (S)
-
Chlorocyclohexane (C₆H₁₁Cl)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Disulfide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and methanol. To this solution, add elemental sulfur powder. The mixture is then heated under reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium disulfide (Na₂S₂).
-
Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise at a controlled temperature. The reaction mixture is then stirred at an elevated temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the aqueous layer using a separatory funnel. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. The combined organic layers are then washed with water and brine to remove any remaining impurities.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure this compound as a colorless to pale yellow liquid.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the protons on the cyclohexane rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the different carbon atoms in the cyclohexyl rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, and a laboratory-scale synthesis protocol for this compound. The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development. Further experimental and computational studies are encouraged to precisely determine the structural parameters and explore the conformational dynamics of this intriguing molecule.
References
Dicyclohexyl Disulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexyl disulfide (DCDS) is a symmetrical organosulfur compound with a rich history intertwined with the advancement of industrial chemistry, particularly in the realms of lubrication and polymer science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of this compound. Detailed experimental protocols for its synthesis and its conversion to the commercially significant vulcanization retarder N-(cyclohexylthio)phthalimide (CTP) are presented. Quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide explores the broader context of organosulfur compounds in industrial applications and touches upon the potential, yet underexplored, biological activities of such molecules.
Discovery and History
The development of this compound is closely linked to the broader exploration of organosulfur chemistry in the mid-20th century. This era was marked by a burgeoning demand from industries for novel chemical additives to enhance the performance of materials. While a definitive first synthesis and the individual credited remain elusive in publicly available literature, the emergence of DCDS was a logical progression in the systematic study of disulfide compounds and their applications.
The industrial production methods for this compound were established through the optimization of synthetic routes primarily involving the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5][6][7] Early manufacturing processes, however, posed significant environmental challenges due to the generation of waste liquids containing sodium chloride, sulfides, and other organic materials.[5][7] This spurred further research into more efficient and environmentally benign production methods.
This compound gained prominence not as a final product in many applications, but as a crucial intermediate in the synthesis of other valuable industrial chemicals.[8] Its primary role has been as a precursor to N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[2][9][10][11][12] The history of DCDS is therefore intrinsically linked to the history of rubber vulcanization and the need to control the scorching process. The development of vulcanization retarders became critical to allow for the safe processing of rubber compounds at elevated temperatures without premature cross-linking.[5][12][13][14]
In the field of lubrication, the use of sulfur-containing compounds as extreme pressure (EP) additives has a long history, dating back to the early 20th century.[15][16][17][18] These additives function by forming a protective film on metal surfaces under high pressure, preventing wear and seizure.[15] While specific historical details on the widespread use of this compound itself as a primary EP additive are scarce, its structural features are consistent with compounds used for this purpose.[8] A 1948 patent describes the use of dicyclohexylamine (B1670486) in the production of sulfurized esters as extreme pressure additives, indicating the relevance of cyclohexyl moieties in this field around the time of DCDS's industrial development.[19]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8][20] It is a symmetrical disulfide, which contributes to its relative stability.[21] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂S₂ | [21] |
| Molecular Weight | 230.43 g/mol | [21] |
| Appearance | Colorless to pale yellow liquid | [8][20] |
| Odor | Sulfurous, alliaceous | [20] |
| Boiling Point | 162-163 °C @ 6 mmHg | [20] |
| Density | 1.046 g/mL at 25 °C | [21] |
| Refractive Index | 1.545 at 20 °C | [21] |
| Flash Point | > 110 °C (> 230 °F) | [20] |
| Water Solubility | Insoluble | [20] |
| LogP | 6.094 (estimated) | [20] |
| Vapor Pressure | 0.0004 mmHg @ 25 °C (estimated) | [20] |
Synthesis and Experimental Protocols
The most common and industrially significant method for the synthesis of this compound is the reaction of sodium disulfide with chlorocyclohexane.
Synthesis of this compound
Reaction: 2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl
Experimental Protocol:
-
Materials:
-
Sodium disulfide (Na₂S₂)
-
Chlorocyclohexane (C₆H₁₁Cl)
-
Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic organic solvent like methanol (B129727) or ethanol)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, condenser, and temperature control, charge the aqueous solvent and sodium disulfide.
-
Heat the mixture to a temperature between 70 °C and 100 °C with stirring to dissolve the sodium disulfide.[9]
-
Slowly add chlorocyclohexane to the reaction mixture. A typical molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.[9]
-
Maintain the reaction temperature between 70 °C and 100 °C and continue stirring for a period of 5 to 15 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.[9]
-
Upon completion, cool the reaction mixture to room temperature. The mixture will separate into an organic layer (containing this compound) and an aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
The crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[4]
-
Synthesis of N-(Cyclohexylthio)phthalimide (CTP) from this compound
This compound is a key raw material for the production of the vulcanization retarder N-(cyclohexylthio)phthalimide (CTP). The synthesis involves the chlorination of this compound to form cyclohexylsulfenyl chloride, which then reacts with phthalimide (B116566).
Reaction Scheme:
-
(C₆H₁₁)₂S₂ + Cl₂ → 2 C₆H₁₁SCl
-
C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl
Experimental Protocol (In Situ Generation of Cyclohexylsulfenyl Chloride):
-
Materials:
-
This compound
-
Phthalimide
-
Chlorine gas
-
An inert organic solvent (e.g., toluene, hexane, or cyclohexane)
-
A base (e.g., a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide)
-
-
Procedure:
-
In a reaction vessel, prepare a suspension of phthalimide and this compound in the chosen organic solvent.[10]
-
Cool the mixture to a temperature between 0 °C and 20 °C.[10]
-
Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and should be controlled.[10]
-
After the chlorination is complete (as can be monitored by the disappearance of the disulfide), add the base to the reaction mixture to neutralize the hydrogen chloride formed and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.[10]
-
The reaction mixture is stirred until the formation of CTP is complete.
-
The product can be isolated by filtration and purified by recrystallization.
-
Applications
The primary applications of this compound stem from its sulfur content and the reactivity of the disulfide bond.
Rubber Industry: Precursor to Vulcanization Retarders
The most significant application of this compound is as a chemical intermediate for the synthesis of N-(cyclohexylthio)phthalimide (CTP).[2][9][10][11][12] CTP is a highly effective pre-vulcanization inhibitor (scorch retarder) used in the rubber industry to prevent the premature vulcanization of rubber compounds during mixing and processing.[5][12][14]
References
- 1. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 10. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 11. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 12. chemindustriesltd.com [chemindustriesltd.com]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. A Brief History Of Lubrication | Isel [iselinc.com]
- 17. bcl.co.za [bcl.co.za]
- 18. Innovations in Lubrication Throughout History | Enilive oilproducts [oilproducts.eni.com]
- 19. US2549525A - Manufacture of extreme pressure additives for lubricating oils - Google Patents [patents.google.com]
- 20. This compound, 2550-40-5 [perflavory.com]
- 21. This compound | 2550-40-5 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl disulfide is an organosulfur compound with applications in various fields, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document provides detailed protocols for the synthesis of this compound from the reaction of sodium disulfide with chlorocyclohexane (B146310). The protocols are based on established industrial preparation methods, offering a reliable route to this compound.
Reaction Principle
The synthesis of this compound is achieved through a nucleophilic substitution reaction where the disulfide anion from sodium disulfide displaces the chloride ion from chlorocyclohexane. The overall reaction is as follows:
2 C₆H₁₁Cl + Na₂S₂ → (C₆H₁₁)₂S₂ + 2 NaCl
The reaction is typically carried out in an aqueous solvent system, which may include a hydrophilic organic solvent to improve the miscibility of the reactants.
Experimental Protocols
This section outlines two detailed protocols for the synthesis of this compound. Protocol 1 describes the in-situ preparation of sodium disulfide followed by the reaction with chlorocyclohexane, which is a common industrial method. Protocol 2 provides a general method with ranges for key parameters, allowing for optimization.
Protocol 1: In-Situ Generation of Sodium Disulfide and Synthesis of this compound
This protocol is adapted from a documented industrial preparation method and has a reported yield of approximately 76.6%.[1][2]
Materials:
-
Sodium sulfide (B99878) (60 wt%)
-
Sulfur powder
-
Sodium hydroxide (B78521)
-
Water
-
Chlorocyclohexane (95 wt%)
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (for neutralization during work-up)
Equipment:
-
Autoclave or a suitable reaction vessel equipped with a stirrer, heater, and pressure gauge
-
Filtration apparatus
-
Separatory funnel
-
Distillation apparatus (optional, for high purity)
Procedure:
Part A: Preparation of Sodium Disulfide Solution (In-Situ)
-
In an autoclave, combine 140 g of 60 wt% sodium sulfide (containing 84.0 g of Na₂S, 1.08 moles), 31.4 g of sulfur (0.978 moles), 12.1 g of sodium hydroxide (0.303 moles), 80.0 g of methanol, and 130 g of water.[3]
-
Seal the autoclave and heat the mixture to 65°C for 30 minutes with stirring to form the sodium disulfide solution.[1][3]
Part B: Synthesis of this compound
-
After the formation of the sodium disulfide solution, cool the autoclave and then add 190 g of 95 wt% chlorocyclohexane (containing 181 g of chlorocyclohexane, 1.53 moles).[1][3]
-
Seal the autoclave again and heat the reaction mixture to 100°C under a gauge pressure of 200 kPa for 8 hours with continuous stirring.[1][3]
Part C: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid by-product, which is primarily sodium chloride.[1]
-
Transfer the filtrate to a separatory funnel. The mixture will separate into an oily layer (containing the this compound) and an aqueous layer.[1]
-
Separate the lower aqueous layer from the upper oily product layer.
-
The crude this compound in the oil layer can be further purified. For general use, concentration under reduced pressure to remove residual solvent and unreacted chlorocyclohexane may be sufficient.
-
For high-purity this compound, the oil layer can be subjected to fractional distillation.[2][4]
Protocol 2: General Synthesis with Parameter Ranges
This protocol provides a more general approach with ranges for reaction parameters that can be optimized for specific laboratory setups.
Materials:
-
Sodium disulfide
-
Chlorocyclohexane
-
Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)[5]
Equipment:
-
Reaction flask with a reflux condenser, stirrer, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional)
Procedure:
-
Reaction Setup: In a reaction flask, prepare a solution of sodium disulfide in the chosen aqueous solvent. The aqueous solvent can be a mixture of water and a hydrophilic alcohol (e.g., methanol or ethanol) with an alcohol content of up to 90% by weight, preferably in the range of 20-80%.[5] The amount of the aqueous solvent can range from 0.1 to 10 times the weight of chlorocyclohexane.[4][5]
-
Addition of Chlorocyclohexane: Add chlorocyclohexane to the sodium disulfide solution. The molar ratio of sodium disulfide to chlorocyclohexane is typically between 0.1 and 2, with a preferred range of 0.3 to 1.[4][5]
-
Reaction: Heat the reaction mixture with stirring to a temperature between 50°C and 150°C, with a more preferable range of 70-100°C.[2][4] Maintain the reaction for a period of 1 to 24 hours, with a typical duration of 5 to 15 hours.[2]
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer containing the product from the aqueous layer.
-
Purification: Wash the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure using a rotary evaporator. For higher purity, the product can be distilled.
Data Presentation
The following table summarizes the quantitative data gathered from various sources for the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Reactants | ||
| Sodium Disulfide to Chlorocyclohexane (molar ratio) | 0.1 - 2 (preferred 0.3 - 1) | [4][5] |
| Solvent | ||
| Type | Aqueous (Water/Methanol or Water/Ethanol) | [5] |
| Alcohol Content (wt%) | up to 90% (preferred 20 - 80%) | [5] |
| Solvent to Chlorocyclohexane (weight ratio) | 0.1 - 10 (preferred 0.5 - 5) | [4][5] |
| Reaction Conditions | ||
| Temperature (°C) | 50 - 150 (preferred 70 - 100) | [2][4] |
| Time (hours) | 1 - 24 (preferred 5 - 15) | [2] |
| Pressure | Atmospheric or under pressure (e.g., 200 kPa) | [2][3] |
| Product Information | ||
| Reported Yield (%) | 51.1 - 76.6 | [1] |
| Purity (from example) | 84.4 wt% in the crude oil layer | [1] |
| Molecular Weight ( g/mol ) | 230.43 | [6] |
| Appearance | Pale yellow to yellow clear liquid | [7] |
| Boiling Point | 162-163°C @ 6.00 mm Hg | [7] |
| Specific Gravity | 1.046 - 1.053 @ 20°C | [7] |
| Refractive Index | 1.544 - 1.550 @ 20°C | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Parameters
The diagram below shows the relationship between key reaction parameters and the desired outcome.
Caption: Key parameters influencing the synthesis outcome.
References
- 1. Preparation Method Of this compound [quickcompany.in]
- 2. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, 2550-40-5 [perflavory.com]
Application Notes: Synthesis of N-(cyclohexylthio)phthalimide (CTP) from Dicyclohexyl Disulfide
An in-depth review of available scientific literature and patents indicates that dicyclohexyl disulfide is not primarily used as a direct vulcanizing agent for rubber. Instead, its principal application in the rubber industry is as a key intermediate in the synthesis of vulcanization retarders, most notably N-(cyclohexylthio)phthalimide (CTP).[1][2] Vulcanization retarders are crucial additives in rubber compounding that delay the onset of scorch, which is the premature vulcanization of the rubber stock during mixing and processing.
This document provides detailed application notes and protocols for the synthesis of a vulcanization retarder using this compound as a precursor.
1. Introduction
This compound is a sulfur-containing organic compound that serves as a vital raw material in the production of N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[1] CTP effectively controls the vulcanization rate, preventing premature cross-linking and allowing for safer and more efficient processing of rubber compounds.[1] The synthesis involves the chlorination of this compound to form cyclohexanesulfenyl chloride, which is then reacted with phthalimide (B116566).
2. Chemical Reaction
The overall synthesis process can be summarized in two main steps:
-
Step 1: Chlorination of this compound (C₆H₁₁S)₂ + Cl₂ → 2 C₆H₁₁SCl
-
Step 2: Reaction with Phthalimide C₆H₁₁SCl + C₈H₅NO₂ + Base → C₁₄H₁₅NO₂S + Base·HCl
3. Materials and Equipment
| Materials | Equipment |
| This compound | Glass-lined reactor with stirring and temperature control |
| Chlorine gas | Scrubber for chlorine gas |
| Phthalimide | Filtration and drying equipment |
| Organic solvent (e.g., toluene (B28343), cyclohexane) | Crystallization vessel |
| Base (e.g., triethylamine, sodium hydroxide) | Analytical instruments (e.g., HPLC, GC) for purity analysis |
4. Health and Safety
This compound and its reaction intermediates and products should be handled in a well-ventilated area, preferably under a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Chlorine gas is highly toxic and corrosive and requires specialized handling procedures.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexanesulfenyl Chloride
-
Charge a clean, dry, glass-lined reactor with this compound and an appropriate organic solvent (e.g., a mixture of toluene and cyclohexane).
-
Cool the reactor contents to a temperature between -20°C and -10°C using a suitable cooling medium.
-
Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature within the specified range.
-
Monitor the reaction progress by appropriate analytical methods (e.g., titration, GC) to determine the endpoint of the chlorination.
-
Upon completion, the resulting solution contains cyclohexanesulfenyl chloride.
Protocol 2: Synthesis of N-(cyclohexylthio)phthalimide (CTP)
-
In a separate reactor, prepare a mixture of phthalimide, a base (e.g., triethylamine), and an organic solvent.
-
Slowly add the previously prepared cyclohexanesulfenyl chloride solution to the phthalimide mixture while maintaining the reaction temperature at a controlled level (typically below 30°C).
-
After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
-
The reaction mixture is then subjected to a work-up procedure which may include washing with water and/or acidic and basic solutions to remove unreacted starting materials and byproducts.
-
The organic layer containing the crude CTP is separated.
-
The crude product is then purified by crystallization from a suitable solvent to obtain N-(cyclohexylthio)phthalimide of industrial quality.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a vulcanization retarder from this compound. Please note that these are example values and may be subject to optimization based on specific process conditions and desired product purity.
| Parameter | Value | Reference |
| Chlorination Step | ||
| This compound concentration | Varies based on solvent | [1] |
| Solvent | Toluene/cyclohexane mixture | [1] |
| Reaction Temperature | -20°C to -10°C | [1] |
| Molar ratio of Chlorine to this compound | Approx. 1.2 : 1 | [1] |
| Condensation Step | ||
| Reactants | Cyclohexanesulfenyl chloride, Phthalimide, Base | [1] |
| Solvent | Organic solvent | [1] |
| Reaction Temperature | Below 30°C | [1] |
| Product | ||
| Product Name | N-(cyclohexylthio)phthalimide (CTP) | [1] |
| Purity | > 94% | [1] |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of N-(cyclohexylthio)phthalimide (CTP) from this compound.
Caption: Synthesis pathway of N-(cyclohexylthio)phthalimide (CTP) from this compound.
References
Dicyclohexyl Disulfide: A Versatile Sulfur Source in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Dicyclohexyl disulfide is an organosulfur compound that serves as a valuable and versatile sulfur source in a variety of organic transformations. Its applications range from the synthesis of symmetrical and unsymmetrical disulfides to the formation of thioethers and the generation of cyclohexanethiol. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
This compound can be reliably synthesized through the reaction of sodium disulfide with chlorocyclohexane (B146310).[1][2][3][4][5] This method is suitable for industrial-scale production and provides the disulfide in good yield.
Experimental Protocol: Synthesis of this compound [2][3][4][5]
-
Materials:
-
Sodium disulfide (Na₂S₂)
-
Chlorocyclohexane
-
Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)
-
Sodium hydroxide (B78521) (optional, as a reaction promoter)[5]
-
-
Procedure:
-
In a suitable reactor, combine sodium disulfide and the aqueous solvent.
-
Add chlorocyclohexane to the mixture. A slight excess of sodium disulfide is typically used.
-
(Optional) Add a catalytic amount of sodium hydroxide.[5]
-
Heat the reaction mixture to a temperature between 70°C and 120°C.[2]
-
Maintain the reaction at this temperature for 5 to 15 hours.[2]
-
Upon completion, the reaction mixture will separate into an oil layer (containing this compound) and an aqueous layer.
-
Separate the layers and isolate the crude this compound.
-
The product can be purified by distillation under reduced pressure.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Na₂S₂ : Chlorocyclohexane) | Slight excess of Na₂S₂ | [1] |
| Reaction Temperature | 70-120 °C | [2] |
| Reaction Time | 5-15 hours | [2] |
| Yield | 76.6% (crude) | [2] |
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound from Sodium Disulfide and Chlorocyclohexane.
Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange
This compound can participate in thiol-disulfide exchange reactions to generate unsymmetrical disulfides. This reaction is a key transformation for introducing the cyclohexylthio moiety into various molecules. The exchange is typically catalyzed by a base or can be promoted under electrochemical conditions.[6][7]
Experimental Protocol: General Procedure for Thiol-Disulfide Exchange
-
Materials:
-
This compound
-
Aryl or alkyl thiol
-
Solvent (e.g., THF, DMF)
-
Base (e.g., triethylamine, potassium carbonate) or electrochemical setup
-
-
Procedure:
-
Dissolve this compound and the desired thiol in an appropriate solvent.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable workup procedure (e.g., addition of water and extraction with an organic solvent).
-
Purify the unsymmetrical disulfide by column chromatography.
-
Quantitative Data (Representative for Thiol-Disulfide Exchange):
| Parameter | Value | Reference |
| Reactant Ratio (Disulfide : Thiol) | 1 : 1 to 1 : 1.2 | |
| Temperature | Room Temperature | |
| Reaction Time | Varies (minutes to hours) | |
| Yield | Generally high (up to 97% for similar systems) | [8] |
Signaling Pathway: Thiol-Disulfide Exchange Mechanism
Caption: Base-catalyzed Thiol-Disulfide Exchange.
Synthesis of Thioethers using Organometallic Reagents
This compound can serve as a sulfur source for the synthesis of thioethers by reacting with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). This reaction provides a pathway to form carbon-sulfur bonds.
Experimental Protocol: General Procedure for Thioether Synthesis
-
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide or Phenyllithium)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0°C or -78°C.
-
Slowly add the organometallic reagent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the thioether by column chromatography.
-
Quantitative Data (Representative for similar reactions):
| Parameter | Value |
| Reactant Ratio (Disulfide : Organometallic) | 1 : 2.2 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Yield | Moderate to good |
Experimental Workflow: Thioether Synthesis
Caption: Workflow for Thioether Synthesis.
Cleavage to Cyclohexanethiol
This compound can be readily cleaved to its corresponding thiol, cyclohexanethiol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄).[9][10][11] This provides a convenient method for the in situ or ex situ generation of cyclohexanethiol.
Experimental Protocol: Reduction of this compound with NaBH₄ [9]
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., methanol, ethanol)
-
1M Hydrochloric acid (for workup)
-
Dichloromethane (B109758) or diethyl ether (for extraction)
-
-
Procedure:
-
Dissolve this compound in the chosen alcoholic solvent in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
Stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Extract the mixture with dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain cyclohexanethiol.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Disulfide : NaBH₄) | 1 : 2.2 | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 2-3 hours | [9] |
| Yield | High | [9] |
Logical Relationship: Cleavage to Cyclohexanethiol
Caption: Reduction of this compound to Cyclohexanethiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation Method Of this compound [quickcompany.in]
- 3. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Characterization of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl disulfide (DCDS) is an organosulfur compound with applications as a flavoring agent, a chemical intermediate in the synthesis of compounds like N-(cyclohexylthio)phthalimide, and as an additive in the rubber industry.[1][2] Its accurate characterization is crucial for quality control, reaction monitoring, and safety assessment. This document provides detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, preparation, and the selection of appropriate analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂S₂ | [3] |
| Molecular Weight | 230.43 g/mol | [3] |
| CAS Number | 2550-40-5 | [4] |
| Appearance | Clear to pale yellow liquid | [2] |
| Odor | Alliaceous, berry, musty, green | [5][6] |
| Boiling Point | 162-163 °C @ 6 mmHg | [1][4] |
| Density | 1.046 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.545 | |
| Solubility | Insoluble in water; soluble in alcohol and fat.[4] | [4] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., NB-1, 60m x 0.25mm internal diameter, 0.40 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 270 °C at a rate of 5 °C/minute.[7]
-
Final hold: Hold at 270 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation:
The primary outputs of GC-MS analysis are the retention time and the mass spectrum.
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| Predicted Retention Index | 1815 | |
| Major Mass Peaks (m/z) | 83 (Top Peak), 55 (2nd Highest), 148 (3rd Highest) | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile compounds or for purity assessment. A reverse-phase method is typically employed for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For MS compatibility, replace any non-volatile acids with formic acid.[9]
-
Flow Rate: 0.7 - 1.0 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Detector: UV at 205 nm[8] or a Mass Spectrometer.
-
Injection Volume: 10-20 µL.[8]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol (B129727) or acetonitrile.
Data Presentation:
The retention time and peak area are the key quantitative data points from an HPLC analysis.
Table 3: HPLC Data for this compound (Illustrative)
| Parameter | Value |
| Retention Time | Dependent on specific method parameters |
| Purity (%) | Calculated from the peak area relative to all other peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]
-
Standard: Tetramethylsilane (TMS) as an internal standard.[10]
-
Sample Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.
Data Presentation:
The chemical shifts (δ) in parts per million (ppm) are the key data from NMR analysis.
Table 4: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H NMR | 1.07-2.00 (m) | Multiplet | [11] |
| ¹H NMR | 3.29-3.34 (m) | Multiplet | [11] |
| ¹³C NMR | 25.5, 26.2, 33.7, 48.9 |
Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are those associated with C-H and S-S bonds.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Analysis Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation:
The characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Table 5: FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2925 | C-H stretch (aliphatic) |
| ~2850 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (aliphatic) |
| ~540 | S-S stretch |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.
Caption: Logical workflow for the analytical characterization of this compound.
Signaling Pathways and Experimental Workflows
While this compound is primarily used in industrial applications and as a flavoring agent, there is limited information available regarding its direct involvement in specific biological signaling pathways. Its characterization is more often part of a quality control or synthetic chemistry workflow.
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and quality control of this compound.
References
- 1. Cyclohexyl disulfide | 2550-40-5 [chemicalbook.com]
- 2. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB021401) - FooDB [foodb.ca]
- 6. This compound, 2550-40-5 [thegoodscentscompany.com]
- 7. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Separation of Dicyclohexyl sodium sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the GC-MS Analysis of Dicyclohexyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of dicyclohexyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument parameters, data presentation in tabular format, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is an organosulfur compound with applications in various fields, including as a flavoring agent and in the manufacturing of chemical intermediates and lubricant additives.[1] Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research and development. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.
This application note details a robust GC-MS method for the analysis of this compound, adaptable for various matrices.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
2.1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for liquid samples or solid samples that can be dissolved or extracted into a solvent.
-
Materials:
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Hexane (B92381), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Sample vials (20 mL) with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
GC vials (2 mL) with inserts
-
-
Protocol:
-
Sample Aliquoting: Accurately weigh 1 g of a homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL sample vial.
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample vial.
-
Extraction: Vortex the vial for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the organic layer from the aqueous or solid phase.
-
Drying: Carefully transfer the organic supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract into a 2 mL GC vial for analysis.
-
2.2. GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These are based on methods for similar disulfide compounds and may need to be optimized.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 6890N Network Gas Chromatograph or equivalent |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5973 Network Mass Selective Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 5 minutes |
| Acquisition Mode | Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
3.1. Quantitative Data
Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) over the desired concentration range. The following table provides characteristic ions for SIM analysis and expected performance metrics.
| Analyte | Molecular Weight ( g/mol ) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| This compound | 230.43 | To be determined | 83 | 55, 147, 230 | <10 | <50 | >0.995 |
Note: Retention time, LOD, and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation. The quantifier and qualifier ions are based on the NIST mass spectrum for this compound.[2]
3.2. Mass Spectral Data
The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 230 and major fragment ions at m/z 83 (cyclohexyl cation, base peak) and m/z 55.[2]
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow for this compound.
4.2. Proposed Mass Fragmentation Pathway
The electron ionization of this compound results in a characteristic fragmentation pattern. The following diagram illustrates a proposed major fragmentation pathway.
Caption: Proposed Mass Fragmentation Pathway of this compound.
References
Application Notes and Protocols: Dicyclohexyl Disulfide as a Precursor for N-(cyclohexylthio)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(cyclohexylthio)phthalimide (CTP) is a widely utilized pre-vulcanization inhibitor in the rubber industry, effectively preventing scorch and enhancing the processing safety of rubber compounds.[1][2] Dicyclohexyl disulfide serves as a key precursor in several synthetic routes to CTP. This document outlines detailed experimental protocols for the synthesis of N-(cyclohexylthio)phthalimide from this compound, presents quantitative data from various synthetic methods, and illustrates the primary reaction pathway. The information provided is intended to assist researchers and professionals in the development and optimization of synthetic strategies for this important industrial chemical.
Introduction
N-(cyclohexylthio)phthalimide, with the chemical formula C₁₄H₁₅NO₂S, is a crucial additive in the vulcanization of both natural and synthetic rubbers.[1][3] Its primary function is to delay the onset of sulfur vulcanization at processing temperatures, thereby preventing premature cross-linking (scorch) of the rubber compound.[2] This allows for safer and more efficient processing, such as mixing, calendering, and extrusion, without compromising the final properties of the vulcanized product.[1][2] this compound is a stable and readily available organosulfur compound that can be efficiently converted to CTP through several synthetic methodologies.[4] This document details three distinct methods for this conversion: an electrochemical synthesis, a halogen-mediated synthesis, and a direct reaction with an N-haloimide.
Data Presentation
Table 1: Summary of Electrochemical Synthesis of N-(cyclohexylthio)phthalimide
| Parameter | Value | Reference |
| This compound | 468 mg (2.03 mmol) | [5] |
| Phthalimide (B116566) | 650 mg (4.42 mmol) | [5] |
| Sodium Bromide | 11 mg (0.11 mmol) | [5] |
| Supporting Electrolyte | 200 mg (Tetraethylammonium perchlorate) | [5] |
| Solvent | 20 ml Acetonitrile (B52724) | [5] |
| Terminal Voltage | 3 Volts | [5] |
| Current Density | 1.7 to 0.3 mA/cm² | [5] |
| Reaction Time | 18 hours | [5] |
| Reaction Temperature | 20 °C | [5] |
| Quantity of Electricity | 2.37 F/mol (disulfide basis) | [5] |
| Yield | 1,050 mg (99%) | [5] |
| Melting Point | 92-93 °C | [5] |
Table 2: Summary of Chlorination-based Synthesis of N-(cyclohexylthio)phthalimide
| Parameter | Value | Reference |
| This compound/Phthalimide Molar Ratio | 1:1.9 to 1:2.2 (preferably 1:2 to 1:2.1) | [6] |
| Chlorine/Dicyclohexyl Disulfide Molar Ratio | 1:1 to 1.2:1 (preferably 1:1 to 1.05:1) | [6] |
| Solvent | Aromatic hydrocarbons (e.g., Benzene (B151609), Toluene) | [6] |
| Base | Tertiary amine or aqueous alkali/alkaline earth metal hydroxides | [7] |
| Base/Phthalimide Molar Ratio | 1:1 to 1.3:1 | [7] |
| Reaction Temperature | -20 to 100 °C (preferably 0 to 20 °C) | [6][7] |
| Yield | 95.8% to 97.9% | [8][9] |
Table 3: Summary of N-Bromophthalimide-based Synthesis of N-(cyclohexylthio)phthalimide
| Parameter | Value | Reference |
| This compound | 0.51 g (2.21 mmol) | [10] |
| N-Bromophthalimide | 0.50 g (2.21 mmol) | [10] |
| Solvent | Anhydrous acetonitrile (20 mL) | [10] |
| Reaction Type | Microwave irradiation | [10] |
| Reaction Temperature | 100 °C | [10] |
| Reaction Pressure | 1 bar | [10] |
| Reaction Time | 10 min | [10] |
| Yield | 0.29 g (52%) | [10] |
Experimental Protocols
Protocol 1: Electrochemical Synthesis
This protocol describes the synthesis of N-(cyclohexylthio)phthalimide via an electrochemical method.
Materials:
-
This compound
-
Phthalimide
-
Sodium bromide
-
Tetraethylammonium (B1195904) perchlorate
-
Acetonitrile
-
Benzene
Equipment:
-
50-ml test tube with a side arm
-
Magnetic stirrer
-
Thermometer
-
Platinum electrodes (2 cm x 33 cm)
-
Power supply for electrolysis
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Into a 50-ml test tube equipped with a magnetic stirrer, thermometer, and platinum electrodes (spaced 7 mm apart), add 468 mg (2.03 mmol) of this compound, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium perchlorate.[5]
-
Add 20 ml of acetonitrile to the test tube and stir the mixture.[5]
-
Subject the mixture to electrolysis at a terminal voltage of 3 volts and a current density ranging from 1.7 to 0.3 mA/cm². Maintain the reaction temperature at 20 °C for 18 hours.[5]
-
After passing 2.37 F/mol of electricity (based on the disulfide), distill off the solvent under reduced pressure.[5]
-
To the remaining residue, add benzene to precipitate and remove insoluble substances by filtration.[5]
-
Concentrate the filtrate and purify it by column chromatography on silica gel, using benzene as the eluent.[5]
-
The final product, N-(cyclohexylthio)phthalimide, is obtained with a yield of approximately 99% and a melting point of 92-93 °C.[5]
Protocol 2: Synthesis via In-Situ Chlorination
This protocol details the synthesis of N-(cyclohexylthio)phthalimide by reacting this compound with chlorine in the presence of phthalimide.
Materials:
-
This compound
-
Phthalimide
-
Chlorine gas
-
Toluene (or other aprotic organic solvent)
-
A suitable base (e.g., triethylamine (B128534) or an aqueous solution of sodium hydroxide)
Equipment:
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
-
Apparatus for controlled introduction of chlorine gas
Procedure:
-
In a suitable reaction vessel, prepare a mixture of this compound and phthalimide in an aprotic organic solvent such as toluene. The molar ratio of this compound to phthalimide should be between 1:1.9 and 1:2.2.[6]
-
Introduce chlorine gas into the mixture while maintaining the temperature between 0 °C and 20 °C. The molar ratio of chlorine to this compound should be between 1:1 and 1.2:1.[6][7] This step forms cyclohexylsulfenyl chloride in situ.
-
After the chlorination is complete, add a base to the reaction mixture. The base can be a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide. The molar ratio of the base to phthalimide should be between 1:1 and 1.3:1.[7]
-
The reaction of cyclohexylsulfenyl chloride with phthalimide in the presence of the base yields N-(cyclohexylthio)phthalimide.
-
The product can be isolated and purified by standard procedures such as filtration, washing, and recrystallization, leading to yields typically above 95%.[8][9]
Protocol 3: Synthesis using N-Bromophthalimide
This protocol describes a microwave-assisted synthesis of N-(cyclohexylthio)phthalimide from this compound and N-bromophthalimide.
Materials:
-
This compound
-
N-Bromophthalimide
-
Anhydrous acetonitrile
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Microwave reactor
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a microwave reactor vessel, dissolve 0.51 g (2.21 mmol) of this compound and 0.50 g (2.21 mmol) of N-bromophthalimide in 20 mL of anhydrous acetonitrile.[10]
-
Subject the reaction mixture to microwave irradiation at 100 °C and 1 bar pressure for 10 minutes.[10]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[10]
-
Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (2:1, v/v) eluent to obtain the target compound as a light yellow solid.[10] The reported yield for this method is 52%.[10]
Signaling Pathways and Logical Relationships
Caption: Synthesis of CTP via chlorination of this compound.
Conclusion
This compound is a versatile and effective precursor for the synthesis of N-(cyclohexylthio)phthalimide. The methods presented here offer various approaches, from a high-yielding electrochemical process to a rapid microwave-assisted protocol. The in-situ chlorination method appears to be a robust and scalable option for industrial applications. The choice of synthetic route will depend on factors such as desired yield, purity requirements, available equipment, and economic considerations. The provided protocols and data serve as a valuable resource for researchers and professionals working on the synthesis and application of this important rubber additive.
References
- 1. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. nbinno.com [nbinno.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 7. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 8. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. Cyclohexylthiophthalimide | 17796-82-6 [chemicalbook.com]
Application Notes and Protocols: Dicyclohexyl Disulfide in Flavor and Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dicyclohexyl disulfide, a key organosulfur compound utilized in the flavor and fragrance industry. This document details its chemical properties, sensory profile, applications, and includes protocols for its synthesis, analysis, and sensory evaluation.
Introduction to this compound
This compound (CAS No. 2550-40-5) is a flavor and fragrance ingredient recognized for its potent and complex sulfurous aroma.[1][2] It is a clear to pale yellow liquid with a characteristic alliaceous (garlic-like) and meaty scent.[1][2] In the flavor industry, it is prized for its ability to impart savory, roasted, and meaty notes to a variety of food products.[1] While its primary application is in flavors, it can also be used in perfumery to add depth and a unique sulfuric richness to certain fragrance profiles.[1]
Regulatory Status: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3448 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in various formulations.
| Property | Value | Reference(s) |
| CAS Number | 2550-40-5 | [3] |
| Molecular Formula | C₁₂H₂₂S₂ | |
| Molecular Weight | 230.43 g/mol | |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor Profile | Alliaceous, meaty, savory, roasted, green, nutty, coffee | [5][6] |
| Taste Profile | Onion, meaty, clam, crab, coffee, cocoa (at 5 ppm) | [2] |
| Boiling Point | 162-163 °C at 6 mmHg | [2][7] |
| Density | 1.046 g/mL at 25 °C | [2][7] |
| Refractive Index | n20/D 1.545 | [2][7] |
| Solubility | Insoluble in water; soluble in alcohol and fats | [5][6] |
| FEMA Number | 3448 | [3][4] |
Applications in Flavor and Fragrance Chemistry
This compound is a versatile ingredient used to create complex and impactful flavor and fragrance profiles.
3.1. Flavor Applications:
Its primary application is in the creation of savory flavors. Its potent sulfurous and meaty character makes it an excellent component for:
-
Meat Flavors: It can be used to enhance the roasted, savory, and umami characteristics of beef, chicken, and pork flavor formulations.[1]
-
Savory Snacks: It can be incorporated into seasoning blends for chips, crackers, and other savory snacks to provide a more authentic and robust flavor profile.
-
Soups and Sauces: A small amount can add depth and complexity to soups, broths, and savory sauces.
-
Vegetable Flavors: It can be used to create roasted or grilled notes in vegetable flavorings.
-
Specialty Flavors: It has been noted for its ability to intensify and mellow the flavor of grape in reconstituted juices and flavorings, with suggested usage levels ranging from 0.2 ppb to 1000 ppm.[3]
3.2. Fragrance Applications:
While less common, this compound can be used in perfumery to:
-
Add depth and complexity to animalic, earthy, and gourmand fragrances.[1]
-
Introduce a unique sulfuric richness that can create intriguing and memorable accords.[1]
Experimental Protocols
4.1. Laboratory-Scale Synthesis of this compound
This protocol is adapted from the general principles outlined in patent literature for the synthesis of this compound.[8][9][10][11][12] This method involves the reaction of chlorocyclohexane (B146310) with sodium disulfide.
Materials:
-
Chlorocyclohexane
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Sodium hydroxide (B78521)
-
Methanol
-
Water
-
Toluene (B28343) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Preparation of Sodium Disulfide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide nonahydrate and sulfur powder in a mixture of water and methanol. Add sodium hydroxide and heat the mixture gently (around 60-70°C) with stirring under a nitrogen atmosphere until a clear solution of sodium disulfide is formed.
-
Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise over a period of 30-60 minutes while maintaining the temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 80-90°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield a clear, pale yellow liquid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[1][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][13]
-
Chlorocyclohexane is flammable and an irritant.
-
Sodium sulfide and sodium hydroxide are corrosive.
-
The reaction may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor.
4.2. Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).
4.3. Sensory Evaluation Protocol
This protocol outlines a basic method for the sensory evaluation of this compound in a simple aqueous solution.
Materials:
-
This compound
-
Propylene (B89431) glycol (PG) or ethanol (B145695) as a solvent
-
Deionized, odor-free water
-
Sensory evaluation booths
-
Odor-free sample cups with lids
-
A panel of trained sensory assessors (typically 8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 0.1% solution of this compound in propylene glycol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water. A good starting point for evaluation is a 5 ppm solution.[2] Prepare a blank sample of deionized water for comparison.
-
Panelist Training: Before the evaluation, train the panelists on the expected aroma and taste attributes of this compound (e.g., alliaceous, meaty, savory). Provide reference standards for these attributes if possible.
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to evaluate the odor of each sample first, followed by the taste.
-
Data Collection: Panelists should rate the intensity of the perceived attributes on a structured scale (e.g., a 9-point hedonic scale or a labeled magnitude scale). They should also provide descriptive comments on the flavor and aroma profile.
-
Data Analysis: Analyze the collected data statistically to determine the sensory profile of the this compound at the tested concentration.
Signaling Pathways and Logical Relationships
The specific signaling pathways for the perception of this compound have not been elucidated in the scientific literature. However, as a sulfur-containing volatile compound, it is perceived through the olfactory system. The general mechanism involves the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Below are diagrams illustrating the general workflow for flavor and fragrance development and the proposed synthesis pathway.
References
- 1. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Cyclohexyl disulfide | 2550-40-5 [chemicalbook.com]
- 3. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. This compound, 2550-40-5 [thegoodscentscompany.com]
- 6. scent.vn [scent.vn]
- 7. 二环己基二硫化物 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 8. Preparation Method Of this compound [quickcompany.in]
- 9. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. cloudfront.zoro.com [cloudfront.zoro.com]
Application of Dicyclohexyl Disulfide in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl disulfide is an organosulfur compound with the formula (C₆H₁₁)₂S₂. Its chemical structure, featuring a disulfide bond flanked by two cyclohexyl groups, imparts unique reactivity that is leveraged in various areas of polymer chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, primarily as a key intermediate in the synthesis of rubber vulcanization retarders. Additionally, its potential roles as a sulfur donor in vulcanization and as a chain transfer agent in radical polymerization are discussed based on the established chemistry of disulfide compounds.
Application Note 1: Intermediate for Scorch Retarder Synthesis
This compound is a crucial precursor in the industrial synthesis of N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor, or scorch retarder, in the rubber industry. Scorch is the premature cross-linking of rubber compounds during mixing and processing, which can render the material unusable. CTP effectively delays the onset of vulcanization, allowing for safer processing at higher temperatures.
The synthesis involves the chlorination of this compound to form cyclohexylsulfenyl chloride, which is then reacted with phthalimide (B116566) in the presence of a base to yield the final product.
Experimental Protocols
Protocol 1.1: Two-Step Synthesis of N-(cyclohexylthio)phthalimide (CTP) via Chlorination
This protocol involves the initial formation of cyclohexylsulfenyl chloride from this compound, followed by its reaction with phthalimide.
Step 1: Synthesis of Cyclohexylsulfenyl Chloride
-
In a 500 mL glass flask equipped with a stirrer and a thermometer, prepare a solution of 87 g (0.35 mol) of this compound (purity 94%) in 127 g of a mixed solvent of toluene (B28343) and cyclohexane (B81311) (15 wt% toluene).
-
Cool the solution to between -20°C and -10°C using a suitable cooling bath.
-
While stirring, bubble 30 g (0.43 mol) of chlorine gas into the solution over 1.5 hours, maintaining the temperature within the specified range.
-
The resulting solution contains cyclohexylsulfenyl chloride and is used directly in the next step.
Step 2: Synthesis of N-(cyclohexylthio)phthalimide
-
In a separate reactor, prepare a slurry of phthalimide in the same toluene/cyclohexane mixed solvent.
-
Add the cyclohexylsulfenyl chloride solution from Step 1 to the phthalimide slurry. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (B78521), to neutralize the HCl formed during the reaction.[1]
-
After the reaction is complete, the mixture is typically washed with water to remove any salts.[2]
-
The organic layer is then treated with an aqueous sodium hydroxide solution to remove unreacted phthalimide.[2]
-
The final product, N-(cyclohexylthio)phthalimide, can be isolated by crystallization from the organic solvent.
Protocol 1.2: Electrolytic Synthesis of N-(cyclohexylthio)phthalimide
An alternative, single-step method involves the electrolysis of a mixture of this compound and phthalimide.[3]
-
Charge a 50 mL electrolysis cell equipped with a magnetic stirrer, a thermometer, and two platinum electrodes with 468 mg (2.03 mmol) of this compound, 650 mg (4.42 mmol) of phthalimide, 11 mg (0.11 mmol) of sodium bromide, and 200 mg of tetraethylammonium (B1195904) perchlorate (B79767) as a supporting electrolyte.[3]
-
Add 20 mL of acetonitrile (B52724) as the solvent and stir to form a homogeneous mixture.[3]
-
Apply a terminal voltage of 3 volts and maintain the reaction temperature at 20°C for 18 hours.[3]
-
After the electrolysis is complete, distill off the solvent under reduced pressure.[3]
-
Add benzene (B151609) to the residue to precipitate insoluble substances and filter.[3]
-
Concentrate the filtrate and purify by silica (B1680970) gel column chromatography using benzene as the eluent to obtain N-(cyclohexylthio)phthalimide.[3]
Data Presentation
| Parameter | Protocol 1.1 (Chlorination) | Protocol 1.2 (Electrolysis) |
| Starting Materials | This compound, Phthalimide, Chlorine, Base | This compound, Phthalimide, NaBr, Electrolyte |
| Solvent | Toluene/Cyclohexane | Acetonitrile |
| Reaction Time | Not specified, likely several hours | 18 hours |
| Yield | 97%[1] | 99%[3] |
| Product Purity | 98%[1] | High, requires chromatographic purification |
| Melting Point | Not specified | 92-93°C[3] |
Mandatory Visualization
Caption: Synthetic pathways for N-(cyclohexylthio)phthalimide (CTP).
Application Note 2: Potential Use as a Sulfur Donor in Rubber Vulcanization
In rubber compounding, sulfur donors are organic compounds that release sulfur at vulcanization temperatures.[1] This process can lead to the formation of more thermally stable mono- and di-sulfidic cross-links compared to the poly-sulfidic cross-links typically formed with elemental sulfur. The use of sulfur donors can improve the heat-aging resistance and reduce reversion (the loss of cross-links and mechanical properties upon overcuring) of the vulcanized rubber.
While specific formulations using this compound are not widely published, its disulfide bond can theoretically be cleaved at high temperatures to provide sulfur for cross-linking. It could be used in efficient vulcanization (EV) or semi-EV systems, where the sulfur level is reduced and the accelerator-to-sulfur ratio is high.
Experimental Protocols
Hypothetical Protocol 2.1: Evaluation of this compound in a Natural Rubber Formulation
This protocol describes a general procedure for evaluating a new sulfur donor in a standard natural rubber (NR) compound.
-
Compounding: A typical NR formulation would be prepared on a two-roll mill. The ingredients are added in the following order:
-
Natural Rubber (SMR 20): 100 phr
-
N330 Carbon Black: 50 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Antioxidant (e.g., TMQ): 1 phr
-
Accelerator (e.g., CBS): 0.7 phr
-
This compound: 1.5 phr (as the sulfur donor)
-
-
Curing Characteristics: The curing profile of the compounded rubber would be determined using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR) at a specified temperature (e.g., 160°C). This would provide data on:
-
Minimum torque (ML) - indicative of viscosity
-
Maximum torque (MH) - related to cross-link density
-
Scorch time (ts2) - onset of vulcanization
-
Optimum cure time (t90) - time to reach 90% of maximum torque
-
-
Vulcanization: The rubber compound is then press-cured into sheets at the determined t90 and temperature.
-
Mechanical Property Testing: The vulcanized rubber sheets are cut into standard test pieces and the following properties are measured according to relevant ASTM standards:
-
Tensile strength
-
Modulus at 300% elongation
-
Elongation at break
-
Hardness (Shore A)
-
Compression set
-
Heat aging resistance (properties measured after aging in an oven)
-
Data Presentation
Table 2.1: Hypothetical Curing and Mechanical Properties of NR Vulcanizates
| Property | Control (Elemental Sulfur, 2.5 phr) | Experimental (this compound, 1.5 phr) |
| Curing @ 160°C | ||
| Scorch Time (ts2, min) | 3.5 | 4.5 |
| Cure Time (t90, min) | 12 | 15 |
| Max Torque (MH, dNm) | 20 | 18 |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 25 | 23 |
| Modulus @ 300% (MPa) | 14 | 15 |
| Elongation at Break (%) | 550 | 500 |
| Hardness (Shore A) | 60 | 62 |
| Aged Properties (72h @ 100°C) | ||
| % Retention of Tensile Strength | 70 | 85 |
Note: The data in this table is representative and intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.
Mandatory Visualization
Caption: Workflow for evaluating this compound in rubber vulcanization.
Application Note 3: Potential Use as a Chain Transfer Agent in Radical Polymerization
Chain transfer agents (CTAs) are used in radical polymerization to control the molecular weight of the resulting polymer. They work by interrupting the growth of a polymer chain and initiating a new one. Disulfides can act as CTAs through a degenerative transfer mechanism. The propagating radical attacks the disulfide bond, leading to the formation of a dormant species and a new radical that can initiate another polymer chain.
The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). A higher Ctr indicates a more effective reduction in polymer molecular weight. While the Ctr for this compound has not been specifically reported in the literature, its disulfide functionality suggests it could be used to regulate the molecular weight of polymers like polystyrene or poly(methyl methacrylate).
Experimental Protocols
Hypothetical Protocol 3.1: Bulk Polymerization of Styrene with this compound as a CTA
This protocol outlines a general procedure to study the effect of this compound on the molecular weight of polystyrene.
-
Preparation: A series of polymerization reactions are set up in sealed tubes. Each tube contains:
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Styrene monomer (inhibitor removed): 10 g
-
Initiator (e.g., AIBN): 0.05 g
-
Varying amounts of this compound (e.g., 0 g, 0.1 g, 0.2 g, 0.5 g)
-
-
Polymerization: The tubes are degassed by several freeze-pump-thaw cycles and then placed in a constant temperature bath (e.g., 60°C) to initiate polymerization.
-
Termination: After a set time (e.g., 24 hours), the tubes are removed and cooled rapidly to stop the reaction.
-
Isolation: The polymer is dissolved in a suitable solvent (e.g., THF) and then precipitated into a non-solvent (e.g., methanol). The polymer is then collected and dried under vacuum.
-
Characterization: The resulting polystyrene samples are analyzed by Gel Permeation Chromatography (GPC) to determine:
-
Number-average molecular weight (Mn)
-
Weight-average molecular weight (Mw)
-
Polydispersity index (PDI = Mw/Mn)
-
Data Presentation
Table 3.1: Hypothetical Effect of this compound on Styrene Polymerization
| DCD Concentration (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 85 | 250,000 | 500,000 | 2.0 |
| 0.01 | 83 | 150,000 | 315,000 | 2.1 |
| 0.02 | 82 | 100,000 | 220,000 | 2.2 |
| 0.05 | 78 | 50,000 | 115,000 | 2.3 |
Note: The data in this table is representative and illustrates the expected trend of decreasing molecular weight with increasing CTA concentration. Specific experimental data for this compound was not found in the searched literature.
Mandatory Visualization
Caption: Proposed chain transfer mechanism for this compound.
Conclusion
This compound is a versatile compound in polymer chemistry, with its most prominent and well-documented application being the synthesis of the scorch retarder N-(cyclohexylthio)phthalimide. The protocols for this synthesis are well-established and offer high yields. While its application as a sulfur donor in vulcanization and as a chain transfer agent in radical polymerization is theoretically sound based on the known reactivity of disulfide bonds, there is a lack of specific, publicly available quantitative data and detailed protocols for these uses. Further research in these areas could uncover new opportunities for leveraging the unique properties of this compound in the development of advanced polymer materials.
References
Troubleshooting & Optimization
Technical Support Center: Dicyclohexyl Disulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dicyclohexyl disulfide for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.[1][2] 2. Poor Reagent Quality: Degradation of chlorocyclohexane (B146310) or impure sodium disulfide. 3. Suboptimal Molar Ratio: Incorrect ratio of sodium disulfide to chlorocyclohexane can lead to unreacted starting material.[1][3] 4. Poor Solubility: Sodium disulfide may not be sufficiently soluble in the chosen solvent system.[4] | 1. Optimize Reaction Conditions: Increase reaction time to between 5 and 15 hours and ensure the temperature is maintained between 70°C and 120°C.[1][2][4] 2. Verify Reagent Quality: Use freshly distilled chlorocyclohexane and ensure the sodium disulfide is of high purity. 3. Adjust Molar Ratio: A slight excess of sodium disulfide is often beneficial. A molar ratio of sodium disulfide to chlorocyclohexane between 0.3 to 1 is recommended.[1][3] 4. Enhance Solubility: Use a co-solvent. A mixture of water and a hydrophilic solvent like methanol (B129727) or ethanol (B145695) can improve the solubility of sodium disulfide.[1][4] |
| Formation of Cyclohexene (B86901) Byproduct | Elimination Reaction (E2): The reaction conditions may favor the E2 elimination of HCl from chlorocyclohexane, competing with the desired substitution reaction (SN2).[5] | Moderate Reaction Temperature: Avoid excessively high temperatures, as they can promote the elimination reaction. Maintain the temperature within the recommended 70-120°C range.[1][2] |
| Difficult Product Purification | 1. Presence of Impurities: Unreacted chlorocyclohexane and byproduct cyclohexene can contaminate the final product.[1] 2. Emulsion Formation: Vigorous stirring during workup can lead to the formation of a stable emulsion, making phase separation difficult. | 1. Distillation: Purify the crude product by distillation to remove lower-boiling impurities like cyclohexene and unreacted chlorocyclohexane.[1] 2. Careful Workup: During the aqueous workup, gentle mixing can help prevent emulsion formation. If an emulsion does form, adding a small amount of brine may help to break it. |
| Waste Disposal Issues | Generation of Hazardous Waste: The reaction generates significant amounts of sodium chloride, sulfides, and other organic byproducts in the aqueous waste stream, which can have a strong odor and environmental impact.[1][6] | Waste Stream Treatment: Acidify the aqueous layer containing sodium chloride and then neutralize it to recover the salt.[1][6] This can reduce the environmental impact of the waste. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most common industrial method is the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent system.[1][4][6] This method is favored for its reliability and potential for good yields.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the following parameters:
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Reaction Temperature: Maintain a temperature between 70°C and 120°C for an optimal reaction rate and yield.[1][2]
-
Reaction Time: A reaction time of 5 to 15 hours is generally recommended to ensure the reaction goes to completion.[1][4]
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Molar Ratio of Reactants: The molar ratio of sodium disulfide to chlorocyclohexane should be carefully optimized, with a slight excess of sodium disulfide often being beneficial.[1] A range of 0.3 to 1 molar equivalent of sodium disulfide to chlorocyclohexane is suggested.[1][3]
-
Solvent System: The use of a hydrous solvent, such as a mixture of water and methanol or ethanol, can improve the solubility of sodium disulfide and enhance the reaction rate and yield.[1][4]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, another method is the oxidation of cyclohexanethiol.[7][8] Various oxidizing agents can be used for this transformation, including hydrogen peroxide and iodine.[7][8]
Q4: How can I minimize the formation of the cyclohexene byproduct?
A4: The formation of cyclohexene occurs through an E2 elimination reaction which competes with the desired SN2 substitution. To minimize this side reaction, it is important to maintain the reaction temperature within the optimal range of 70-120°C and avoid excessively high temperatures.[1][2][5]
Q5: What is the recommended procedure for purifying the crude this compound?
A5: After the reaction is complete, the organic layer containing the product should be separated from the aqueous layer. The crude product can then be purified by distillation to remove volatile impurities such as unreacted chlorocyclohexane and the cyclohexene byproduct.[1]
Experimental Protocols
Synthesis of this compound from Chlorocyclohexane and Sodium Disulfide
This protocol is adapted from established industrial methods.[1][4]
Materials:
-
Chlorocyclohexane
-
Sodium disulfide (or sodium sulfide (B99878) and sulfur to generate it in situ)
-
Aqueous solvent (e.g., water, or a water/methanol or water/ethanol mixture)
Procedure:
-
In a suitable reactor, charge the sodium disulfide and the aqueous solvent. If preparing sodium disulfide in situ, charge sodium sulfide and sulfur into the solvent and heat to form sodium disulfide.
-
Add chlorocyclohexane to the mixture. The recommended molar ratio of sodium disulfide to chlorocyclohexane is in the range of 0.3 to 1.[1][3]
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Heat the reaction mixture to a temperature between 70°C and 120°C.[1][2]
-
Maintain the reaction at this temperature with stirring for 5 to 15 hours.[1][4]
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After the reaction is complete, cool the mixture to room temperature.
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Separate the organic layer from the aqueous layer.
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Wash the organic layer with water to remove any remaining inorganic salts.
-
Purify the crude this compound by distillation to remove unreacted starting materials and byproducts.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. Preparation Method Of this compound [quickcompany.in]
- 2. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dicyclohexyl Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dicyclohexyl disulfide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Vacuum pressure is too high or unstable.[1] - Heating rate is too fast. | - Ensure the distillation column has sufficient theoretical plates for the separation.- Use a vacuum pump and controller capable of maintaining a stable, low pressure (e.g., <10 mmHg).- Gradually increase the heating mantle temperature to allow for proper separation of fractions. |
| Product Decomposition (Yellowing or Darkening) | - Distillation temperature is too high.[2] - Presence of acidic or basic impurities. - Prolonged exposure to air at elevated temperatures.[2] | - Use a high-vacuum pump to lower the boiling point of this compound.[1] - Neutralize the crude product with a dilute bicarbonate solution wash before distillation.- Ensure all distillation glassware joints are properly sealed to prevent air leaks. Purge the apparatus with an inert gas like nitrogen or argon before heating. |
| Incomplete Removal of Low-Boiling Impurities | - Inadequate separation during the forerun collection.- Co-distillation of impurities with the product. | - Collect a generous forerun fraction, monitoring the head temperature closely. The temperature should stabilize before collecting the main product fraction.- Ensure a slow and steady distillation rate to allow for a clear separation between cyclohexene (B86901) (BP: 83 °C)[3][4][5] and chlorocyclohexane (B146310) (BP: 142 °C).[6][7][8][9][10] |
| Bumping or Uncontrolled Boiling During Distillation | - Lack of boiling chips or a magnetic stir bar.- Rapid heating. | - Always add new, unused boiling chips or a magnetic stir bar to the distilling flask before applying heat.- Heat the distillation flask gradually and evenly. |
| Poor Separation in Column Chromatography | - Incorrect solvent system polarity.- Column overloading.- Channeling in the stationary phase. | - Select a solvent system where the this compound has an Rf value of 0.25-0.35 on a TLC plate. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).- Do not exceed the loading capacity of the column. A general rule is 1g of crude product per 10-20g of silica (B1680970) gel.- Pack the column carefully to ensure a uniform and compact stationary phase bed. |
| Product Does Not Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent. | - Concentrate the solution by slowly evaporating the solvent.- Try to purify the oil further by another method (e.g., column chromatography) before attempting recrystallization again.- Experiment with different solvents or solvent mixtures. Good options to try include ethanol, methanol, or isopropanol, given the compound's solubility.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Vacuum distillation is the most effective and commonly cited method for purifying this compound to a high degree of purity (e.g., >94%).[13] It efficiently removes lower-boiling impurities such as unreacted chlorocyclohexane and the byproduct cyclohexene.[13]
Q2: What are the expected boiling points of this compound and its common impurities?
A2: The boiling points are crucial for designing a successful distillation.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 162-163 | 6[14] |
| Chlorocyclohexane | 142 | 760 (atmospheric)[6][7][8][9][10] |
| Cyclohexene | 83 | 760 (atmospheric)[3][4][5] |
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography can be a viable purification method, especially for removing non-volatile impurities or for smaller-scale purifications. This compound is a relatively non-polar compound, so a normal-phase chromatography setup with silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) would be appropriate.
Q4: What are suitable recrystallization solvents for this compound?
A4: While this compound is often a liquid at room temperature, recrystallization can sometimes be achieved at low temperatures or if minor solid impurities are present. Based on solubility data, good solvents to attempt recrystallization from would be ethanol, methanol, or isopropanol, in which this compound is soluble.[11][12][14][15] The general procedure would be to dissolve the compound in a minimal amount of the hot solvent and then slowly cool the solution to induce crystallization.
Q5: My purified this compound has a yellow tint. What could be the cause and how can I remove it?
A5: A yellow tint can indicate the presence of oxidized sulfur impurities or thermal decomposition products. To prevent this, ensure your purification is performed under an inert atmosphere (nitrogen or argon) and at the lowest possible temperature (i.e., under high vacuum). If your product is already yellow, you may try to remove the colored impurities by passing it through a short plug of silica gel or by treating it with activated carbon followed by filtration.
Experimental Protocols
Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum adapter
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar or fresh boiling chips.
-
System Purge: Flush the entire system with an inert gas for several minutes to remove air.
-
Evacuation: Turn on the cooling water to the condenser and start the vacuum pump. Slowly evacuate the system to the desired pressure (e.g., ~6 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using the heating mantle.
-
Forerun Collection: Carefully monitor the temperature at the distillation head. Collect the initial, low-boiling fraction (the forerun), which will primarily contain cyclohexene and chlorocyclohexane, in the first receiving flask. The temperature will rise and then plateau during the distillation of these impurities.
-
Product Collection: Once the head temperature begins to rise again and then stabilizes at the boiling point of this compound at the working pressure (approx. 162-163 °C at 6 mmHg), change to a clean receiving flask to collect the purified product.
-
Shutdown: Once the majority of the product has distilled and the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool down to room temperature before slowly releasing the vacuum and shutting down the system.
Column Chromatography (General Procedure)
This protocol provides a general guideline for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Erlenmeyer flasks or test tubes for fraction collection
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system by running thin-layer chromatography (TLC) of the crude material. Test various ratios of hexane and ethyl acetate. The ideal system will give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow and Logic Diagrams
Caption: A workflow diagram illustrating the decision-making process and steps for the purification of this compound.
Caption: A troubleshooting logic diagram for common issues encountered during the vacuum distillation of this compound.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexene - Wikipedia [en.wikipedia.org]
- 4. westliberty.edu [westliberty.edu]
- 5. 110-83-8 CAS MSDS (Cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 542-18-7 CAS MSDS (Chlorocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. scent.vn [scent.vn]
- 12. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. This compound, 2550-40-5 [thegoodscentscompany.com]
Technical Support Center: Synthesis of Dicyclohexyl Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of dicyclohexyl disulfide synthesis. The information is tailored to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the reaction of sodium disulfide (Na₂S₂) with chlorocyclohexane (B146310) in an aqueous solvent.[1][2][3][4] This nucleophilic substitution reaction provides a reliable route to the desired product.[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproduct of this reaction is sodium chloride (NaCl), which precipitates from the reaction mixture.[2][5] Other significant organic byproducts include cyclohexene, resulting from an elimination side reaction, and unreacted chlorocyclohexane.[4] The waste stream may also contain other sulfides and organic materials.[2][4]
Q3: What is a typical yield for the synthesis of this compound?
A3: The reaction yield can vary depending on the specific conditions. Reported yields for this compound have been in the range of 51.1% to 76.6%.[2] The concentration of this compound in the final oil layer can be as high as 84.4 wt%.[2]
Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for analyzing the reaction mixture to identify and quantify the main product and various byproducts.[6] One patent specifies the use of a Shimadzu GC-17A with an NB-1 column for analysis.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Molar ratio of reactants is not optimized. - Significant side reactions occurring. | - Increase reaction time or temperature (within the recommended 70-100°C range). - Ensure a slight excess of sodium disulfide is used. - See troubleshooting for specific side reactions below. |
| High Percentage of Cyclohexene in Product Mixture | - The reaction conditions favor the E2 elimination of HCl from chlorocyclohexane. This is more likely with a strong, non-nucleophilic base and at higher temperatures. | - Use a less hindered base if applicable, though sodium disulfide is the primary reactant. - Maintain the reaction temperature at the lower end of the optimal range (around 70-80°C). |
| Presence of Unreacted Chlorocyclohexane | - Insufficient reaction time. - Poor mixing of the biphasic reaction mixture. - Deactivation of the sodium disulfide. | - Extend the reaction duration. - Ensure vigorous stirring to improve the interface between the aqueous and organic phases. - Use a fresh, high-quality source of sodium disulfide. |
| Formation of Undesired Sulfide (B99878) Byproducts | - Imbalance in the sulfur to sodium ratio in the sodium disulfide preparation. - Presence of impurities in the starting materials. | - Ensure the correct stoichiometry when preparing sodium disulfide from sodium sulfide and sulfur. - Use reagents of high purity. |
| Difficult Separation of Organic and Aqueous Layers | - Formation of an emulsion. | - Allow the reaction mixture to stand for a longer period to allow for separation. - The addition of a small amount of a saturated brine solution can help to break up emulsions. |
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Concentration in Oil Layer | 84.4 wt% | [2] |
| This compound Reaction Yield | 76.6% | [2] |
| This compound Concentration in Oil Layer | 59.2 wt% | [2] |
| This compound Reaction Yield | 51.1% | [2] |
| This compound Purity after Refining | 94% | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from industrial preparation methods.[3]
Materials:
-
Chlorocyclohexane
-
Sodium disulfide (or sodium sulfide and sulfur to generate it in situ)
-
Aqueous solvent (e.g., water, or a mixture of water and methanol/ethanol)[3][4]
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
Prepare the sodium disulfide solution in the aqueous solvent in the reaction vessel. If starting from sodium sulfide and sulfur, heat the mixture to facilitate the formation of sodium disulfide.
-
Add chlorocyclohexane to the sodium disulfide solution. The molar ratio of sodium disulfide to chlorocyclohexane should be optimized, with a slight excess of the disulfide being a typical starting point.[3]
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Heat the reaction mixture to a temperature between 70°C and 100°C with vigorous stirring.[3]
-
Maintain the reaction at the chosen temperature for 5 to 15 hours.[3]
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After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer. The aqueous layer will contain sodium chloride and any unreacted sodium disulfide.
-
Wash the organic layer with water and then with a brine solution.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Remove the drying agent by filtration.
-
The crude this compound can be purified by distillation under reduced pressure to remove unreacted chlorocyclohexane and other volatile impurities.[4]
Analysis of Reaction Products by GC-MS
Instrumentation and Conditions (Example):
-
Column: NB-1 (or equivalent non-polar capillary column), 60 m x 0.25 mm ID, 0.40 µm film thickness[4][7]
-
Oven Temperature Program: Initial temperature of 70°C, ramp up to 270°C at a rate of 5°C/min[4][7]
Sample Preparation:
-
Take an aliquot of the organic layer from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Inject the prepared sample into the GC-MS.
-
Identify the components by comparing their mass spectra with a library database and their retention times with known standards.
-
Quantify the components by integrating the peak areas and using a calibration curve or internal standard method.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Main and side reactions in this compound synthesis.
References
- 1. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 2. Preparation Method Of this compound [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Analysis of dicyclohexyldisulfide synthetic process - Nanjing Tech University [pure.njtech.edu.cn]
- 7. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
stability and degradation of dicyclohexyl disulfide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dicyclohexyl disulfide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, ensuring the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[4] For long-term storage, refrigeration at 4°C is advisable.[5] Always keep it away from strong oxidizing agents, acids, and sources of ignition.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are oxidation and photodegradation. Oxidation can occur upon exposure to air (oxygen) or other oxidizing agents, leading to the formation of dicyclohexyl thiosulfinate and subsequently dicyclohexyl thiosulfonate.[6] In the atmosphere, it is degraded by photochemically-produced hydroxyl radicals.[5][7]
Q3: Is this compound susceptible to hydrolysis?
A3: While specific data on the hydrolysis of this compound is limited, disulfides can undergo hydrolysis under certain conditions, although they are generally more stable than their corresponding esters. The bulky cyclohexyl groups may offer some steric hindrance, potentially slowing down the rate of hydrolysis compared to linear disulfides.[7] It is insoluble in water, which also limits hydrolytic degradation in aqueous environments.[7][8]
Q4: What are the known decomposition products of this compound?
A4: Upon oxidation, this compound forms dicyclohexyl sulfoxide (B87167) and dicyclohexyl sulfone.[1] Thermal decomposition at high temperatures may lead to the formation of various sulfur-containing compounds and hydrocarbons, though specific product profiles are not extensively detailed in public literature.
Q5: How can I monitor the purity and degradation of my this compound sample?
A5: The purity of this compound and the presence of any degradation products can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[5] GC-MS is particularly useful for identifying volatile impurities and degradation products.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Precipitate Formation
-
Question: My this compound, which is typically a clear to pale yellow liquid, has developed a darker yellow color or a white precipitate has formed. What is the likely cause?
-
Possible Causes & Solutions:
-
Oxidation: Exposure to air can lead to the formation of less soluble sulfoxides and sulfones.[1]
-
Solution: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure all solvents are degassed and free of peroxides.
-
-
Contamination: Impurities in the starting material or from the reaction vessel can cause discoloration or precipitation.
-
Solution: Verify the purity of your this compound using GC-MS or HPLC. Ensure all glassware is scrupulously clean.
-
-
Reaction with Acidic Reagents: Strong acids can protonate the sulfur atoms, potentially leading to degradation, especially at elevated temperatures.[1]
-
Solution: If your experiment involves acidic conditions, consider using milder acids or running the reaction at a lower temperature.
-
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my reaction outcomes when using this compound from different batches or after storing it for some time. Why might this be happening?
-
Possible Causes & Solutions:
-
Degradation Over Time: Even under proper storage, slow degradation can occur, leading to a decrease in purity and the presence of reactive degradation products.
-
Solution: Re-analyze the purity of your this compound before use, especially if it has been stored for an extended period.
-
-
Presence of Impurities: Common impurities from synthesis include unreacted chlorocyclohexane (B146310) and by-products like cyclohexene.[9]
-
Solution: Obtain a certificate of analysis for your batch or re-purify the compound if you suspect impurities are affecting your results.
-
-
Quantitative Data on Stability and Degradation
Due to limited publicly available quantitative data on the degradation kinetics of this compound, the following tables provide illustrative data based on general principles of disulfide stability and available information.
Table 1: Estimated Photodegradation Rate in the Atmosphere
| Parameter | Value | Conditions |
| Reaction | This compound + OH• | Vapor-phase |
| Rate Constant | 2.8 x 10-10 cm3/molecule-sec | 25 °C |
| Estimated Half-life | ~1.4 hours | Atmospheric concentration of 5 x 105 OH•/cm3[5][7] |
Table 2: Illustrative Thermal Stability Data (Based on General Disulfide Behavior)
| Temperature | Atmosphere | Estimated % Degradation (24 hours) | Potential Degradation Products |
| 25 °C | Air | < 1% | Dicyclohexyl sulfoxide |
| 50 °C | Air | 1-5% | Dicyclohexyl sulfoxide, Dicyclohexyl sulfone |
| 100 °C | Nitrogen | < 2% | Minimal decomposition |
| 100 °C | Air | 5-15% | Dicyclohexyl sulfoxide, Dicyclohexyl sulfone |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC or GC-MS method.
-
Quantify the amount of remaining this compound and identify major degradation products.
Protocol 2: Example HPLC Method for Stability Testing
This is an illustrative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Ramp to 95% acetonitrile / 5% water over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound, 2550-40-5 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB021401) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 7. labs.chem.byu.edu [labs.chem.byu.edu]
- 8. database.ich.org [database.ich.org]
- 9. ijrpp.com [ijrpp.com]
Technical Support Center: Dicyclohexyl Disulfide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dicyclohexyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of sodium disulfide (Na₂S₂) with chlorocyclohexane (B146310) in an aqueous solvent system.[1][2] This reaction is a nucleophilic substitution where the disulfide anion displaces the chloride ion on the cyclohexane (B81311) ring.
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The main byproducts in the synthesis of this compound include both inorganic and organic compounds. The primary inorganic byproduct is sodium chloride (NaCl), which precipitates from the reaction mixture.[1][3][4] Key organic byproducts include cyclohexene (B86901), unreacted chlorocyclohexane, dicyclohexyl sulfide (B99878) (the monosulfide), and potentially small amounts of higher-order polysulfides (e.g., trisulfides).[3]
Q3: What factors have the most significant impact on the yield and purity of my product?
A3: Several factors critically influence the outcome of the synthesis. These include reaction temperature, reaction time, and the molar ratio of reactants.[5] Careful control of these parameters is essential for minimizing side reactions and maximizing the formation of the desired this compound.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored using gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the organic layer of the reaction mixture at different time points, you can track the consumption of chlorocyclohexane and the formation of this compound.
Q5: What is a typical yield and purity for this synthesis?
A5: Based on patent literature for industrial-scale production, reaction yields can range from approximately 75% to 85%.[3][6] The purity of the crude product before final purification is often around 84%, with the final purified product reaching 94% or higher.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Ensure the reaction is stirred for the recommended duration (typically 5-15 hours).[2] - Increase Reaction Temperature: Gradually increase the temperature within the recommended range of 70-120°C to enhance the reaction rate.[7] |
| Suboptimal Molar Ratio: An incorrect ratio of sodium disulfide to chlorocyclohexane can limit the yield. | - Optimize Molar Ratio: The recommended molar ratio of sodium disulfide to chlorocyclohexane is between 0.3 and 1.[3][5] An excess of the disulfide can help drive the reaction to completion. | |
| High Level of Cyclohexene Impurity | Elimination Side Reaction (E2): Higher reaction temperatures can favor the E2 elimination of HCl from chlorocyclohexane, forming cyclohexene. | - Lower Reaction Temperature: Operate at the lower end of the recommended temperature range (e.g., 70-90°C) to disfavor the elimination pathway. |
| Presence of Dicyclohexyl Sulfide (Monosulfide) | Presence of Sulfide Ions: The sodium disulfide reagent may contain sodium sulfide (Na₂S), or sulfide ions may be generated during the reaction. | - Use High-Purity Sodium Disulfide: Ensure the quality of the sodium disulfide. - In-situ Preparation: If preparing sodium disulfide in-situ from sodium sulfide and sulfur, ensure the correct stoichiometry to minimize residual sodium sulfide. |
| Presence of Polysulfides | Excess Sulfur: If preparing sodium disulfide in-situ, an excess of elemental sulfur can lead to the formation of polysulfides. | - Control Stoichiometry: Carefully control the molar ratio of sodium sulfide and sulfur during the preparation of the disulfide reagent. |
| Product is Difficult to Purify | Formation of Multiple Byproducts: A combination of the issues above can lead to a complex mixture that is difficult to separate. | - Optimize Reaction Conditions: Carefully control temperature, time, and stoichiometry to minimize byproduct formation from the outset. - Efficient Purification: Utilize fractional vacuum distillation for the most effective separation of this compound from lower-boiling impurities like cyclohexene and higher-boiling impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established industrial preparation methods for a laboratory scale.[2]
Materials:
-
Sodium disulfide (Na₂S₂)
-
Chlorocyclohexane
-
Aqueous methanol (B129727) or ethanol (B145695) (e.g., 80% methanol in water)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In the round-bottom flask, combine sodium disulfide and the aqueous solvent.
-
Add chlorocyclohexane to the mixture. A typical starting molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.
-
Heat the reaction mixture to a temperature between 70°C and 120°C with vigorous stirring.[7]
-
Maintain the reaction at the chosen temperature for 5 to 15 hours.[2]
-
Upon completion, the reaction mixture will separate into an organic layer (containing the this compound) and an aqueous layer.
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution contains the crude this compound.
Protocol 2: Quenching and Workup
Procedure:
-
After cooling the reaction, cautiously pour the mixture into a separatory funnel.
-
Separate the lower aqueous layer, which contains sodium chloride and residual sulfides.
-
The aqueous layer can be treated with a mild acid (e.g., dilute HCl) in a fume hood to neutralize any remaining sulfides, which will evolve hydrogen sulfide gas. This should be done with extreme caution and appropriate safety measures.
-
Wash the organic layer sequentially with an equal volume of water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 3: GC-MS Analysis of Crude Product
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve it in 1 mL of a suitable solvent like dichloromethane (B109758) or hexane (B92381) (GC grade).
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (molecular ion m/z = 230.4).
-
Identify and quantify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and through relative peak area integration.
Protocol 4: Purification by Vacuum Distillation
Apparatus:
-
Standard vacuum distillation setup including a round-bottom flask, a short path distillation head with a condenser and vacuum connection, a receiving flask, and a vacuum pump with a cold trap.[9]
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[9]
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (typically in the range of 5-20 mmHg), begin to gently heat the distillation flask.
-
Collect the forerun, which will primarily consist of lower-boiling impurities such as cyclohexene and unreacted chlorocyclohexane.
-
Increase the temperature to distill the this compound. The boiling point will depend on the vacuum achieved (e.g., 162-163 °C at 6 mmHg).
-
Collect the pure this compound in a clean receiving flask.
-
Discontinue the distillation before all the material in the distillation flask has evaporated to avoid the concentration of high-boiling impurities.
-
Cool the apparatus to room temperature before releasing the vacuum.
Data Presentation
| Parameter | Value | Reference |
| Typical Reaction Temperature | 70-120°C | [7] |
| Typical Reaction Time | 5-15 hours | [2] |
| Na₂S₂ : Chlorocyclohexane Molar Ratio | 0.3 - 1 | [3][5] |
| Reported Reaction Yield | 75.5% - 84.4% | [3][7] |
| Reported Final Purity | ≥ 94% | [7] |
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Preparation Method Of this compound [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Dicyclohexyl Disulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl disulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting sodium disulfide with chlorocyclohexane (B146310).
Q1: What are the primary causes of low yield in the synthesis of this compound?
Low yields can often be attributed to several factors, including suboptimal reaction conditions and the occurrence of side reactions. The main side product is typically cyclohexene (B86901), which arises from an E2 elimination reaction competing with the desired SN2 substitution.[1]
To troubleshoot low yields, consider the following:
-
Reaction Temperature: Ensure the reaction temperature is within the optimal range of 70-100°C.[2] Temperatures that are too high can favor the elimination side reaction, leading to the formation of cyclohexene.
-
Reaction Time: The reaction time should be sufficient for the reaction to go to completion, typically between 5 to 15 hours.[2][3] Monitor the reaction progress using techniques like gas chromatography to determine the optimal time.
-
Molar Ratio of Reactants: A slight excess of sodium disulfide to chlorocyclohexane is often recommended to ensure the complete conversion of the limiting reagent.[2]
-
Solvent Choice: The reaction is typically carried out in an aqueous solvent, which may also contain a hydrophilic organic solvent like methanol (B129727) or ethanol (B145695) to improve the mixing of the reactants.[2][3]
Q2: How can the formation of cyclohexene as a side product be minimized?
The formation of cyclohexene is a common issue. To minimize this side product:
-
Control the Temperature: As mentioned, lower temperatures within the optimal range (70-100°C) will favor the substitution reaction over elimination.[2]
-
Choice of Base: While not explicitly detailed for this specific synthesis in the provided results, in similar reactions, a less sterically hindered base can sometimes reduce the likelihood of elimination. However, in this synthesis, sodium disulfide acts as the nucleophile.
-
Leaving Group: While chlorocyclohexane is commonly used, using a cyclohexyl halide with a better leaving group, such as bromide, could potentially allow for milder reaction conditions, which might reduce the extent of the elimination reaction.[1]
Q3: What are the best practices for purifying this compound?
After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, sodium chloride as a byproduct, and any side products.[4][5]
A general purification workflow is as follows:
-
Separation of Layers: The reaction mixture will separate into an organic layer containing this compound and an aqueous layer containing sodium chloride and other inorganic salts.[4]
-
Distillation: To obtain high-purity this compound, the organic layer can be subjected to distillation to remove impurities such as unreacted chlorocyclohexane and any cyclohexene that may have formed.[5]
-
Acidification and Neutralization of Aqueous Layer: The aqueous layer containing sodium chloride can be treated by acidification followed by neutralization to recover the salt.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
The most prevalent industrial method is the reaction of sodium disulfide with chlorocyclohexane in an aqueous solvent.[2][4]
Q2: What are the typical reaction conditions for the synthesis of this compound from sodium disulfide and chlorocyclohexane?
Optimal reaction conditions generally fall within the following ranges:
| Parameter | Recommended Range |
| Reaction Temperature | 70°C to 100°C |
| Reaction Time | 5 to 15 hours |
| Solvent | Aqueous, optionally with methanol or ethanol |
| Molar Ratio | Slight excess of sodium disulfide |
These conditions are designed to achieve a high reaction rate and yield.[2][3][5]
Q3: Are there alternative methods for synthesizing this compound?
Yes, another method involves the oxidation of cyclohexanethiol (B74751) to form the corresponding disulfide.[7] This can be achieved using various oxidizing agents.[7]
Q4: What are the main applications of this compound?
This compound is primarily used as a raw material in the production of rubber vulcanization retarders, such as N-(cyclohexylthio)phthalimide.[4][6]
Experimental Protocols
Synthesis of this compound from Sodium Disulfide and Chlorocyclohexane
This protocol is adapted from industrial preparation methods.[2]
Materials:
-
Sodium disulfide (Na₂S₂)
-
Chlorocyclohexane
-
Aqueous solvent (e.g., water, or a water/methanol mixture)
Procedure:
-
In a suitable reactor, combine sodium disulfide with the aqueous solvent.
-
Add chlorocyclohexane to the mixture. A typical starting point is a slight molar excess of sodium disulfide.
-
Heat the reaction mixture to a temperature between 70°C and 100°C.[2]
-
Maintain the reaction at the chosen temperature for 5 to 15 hours, monitoring the progress by a suitable analytical method (e.g., GC).[2][3]
-
Upon completion, cool the reaction mixture and allow the layers to separate.
-
Isolate the organic layer containing the this compound.
-
Purify the product by distillation to remove unreacted starting materials and side products.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Preparation Method Of this compound [quickcompany.in]
- 5. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
challenges in the industrial scale-up of dicyclohexyl disulfide production
Welcome to the technical support center for the industrial scale-up of dicyclohexyl disulfide production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the complexities of this compound manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for industrial-scale production of this compound? A1: The most common industrial method involves the reaction of sodium disulfide with chlorocyclohexane (B146310) in an aqueous solvent.[1][2][3] An alternative, though less detailed in industrial contexts, is the oxidation of cyclohexylmercaptan, potentially using agents like iodine or hydrogen peroxide.[4]
Q2: What are the main applications of this compound? A2: this compound serves as a key intermediate in the synthesis of rubber anti-scorch agents, such as N-(Cyclohexylthio)phthalimide (CTP).[4][5] It is also used as a synthetic flavor ingredient in the food and fragrance industry, prized for its meaty, roasted aroma.[4][6] Additionally, it is utilized in research and development for studying organosulfur reactions.[6]
Q3: What are the primary safety concerns when handling reagents for this compound synthesis? A3: Key precursors can be hazardous. For instance, chlorocyclohexane can be reactive, and thiols like cyclohexylmercaptan are often flammable with strong, unpleasant odors.[7] When handling these chemicals, it is crucial to use personal protective equipment (gloves, goggles, lab coat) and work in a well-ventilated area or under a chemical fume hood.[6]
Q4: Why is waste management a significant issue in the traditional synthesis process? A4: The reaction between sodium disulfide and chlorocyclohexane generates a significant amount of waste liquid. This effluent contains by-products like sodium chloride, unreacted sulfides, and other organic materials, which can cause environmental pollution and have a strong, foul odor.[1][2][3][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Causes:
-
Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature. Temperatures that are too low result in a slow reaction, while excessively high temperatures can favor side reactions.[8][9]
-
Incorrect Reaction Time: Insufficient reaction time will lead to incomplete conversion of reactants.[8]
-
Improper Molar Ratios: An incorrect ratio of sodium disulfide to chlorocyclohexane can result in unreacted starting material and lower yield.[1]
-
Low Reactivity of Precursors: The purity and reactivity of the starting materials, such as chlorocyclohexane and sodium sulfide (B99878)/sulfur (for in-situ sodium disulfide synthesis), are critical.
Suggested Solutions:
-
Optimize Temperature: The recommended reaction temperature is between 50-150°C, with a more preferable range of 70-120°C to enhance both reaction speed and yield.[8]
-
Adjust Reaction Time: The optimal reaction time is typically between 1-24 hours, with a preferred duration of 5-15 hours.[8]
-
Verify Molar Ratios: The usage amount of sodium disulfide should be in the range of 0.1 to 2 mole times relative to chlorocyclohexane.[1]
-
Ensure Reagent Quality: Use high-purity starting materials and ensure proper preparation of the sodium disulfide solution.
Problem 2: Significant Environmental Impact from Waste Stream
Potential Causes:
-
Aqueous Waste Composition: The traditional process generates a saline aqueous waste stream containing sodium chloride, sulfides, and organic by-products.[3][10]
-
Direct Discharge Issues: Direct discharge of this waste liquid leads to environmental pollution, including foul odors and high salinity, impacting aquatic ecosystems.[1][3]
Suggested Solutions:
-
Implement By-product Recovery: A patented method exists to treat the waste stream. It involves acidifying at least a portion of the reaction mixture (e.g., with hydrochloric acid) and then neutralizing it to recover the sodium chloride.[8][10][11] This turns a waste product into a usable resource (e.g., for regenerating ion exchange resins) and reduces the environmental burden.[8]
Problem 3: Complex Product Purification and By-product Formation
Potential Causes:
-
Formation of a Two-Phase System: The reaction mixture separates into an oil layer containing the this compound product and unreacted chlorocyclohexane, and an aqueous layer with salts and other by-products.[3]
-
Presence of Impurities: The crude product in the oil layer requires purification to remove unreacted starting materials and other organic impurities.[5]
Suggested Solutions:
-
Efficient Phase Separation: After the reaction, allow the mixture to stand for layering to effectively separate the oil phase from the aqueous phase.[5]
-
Alkali Washing: Wash the crude oil phase with a basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid.[5]
-
Distillation: Purify the final product by distilling the oil phase. This process can also be used to recover unreacted cyclohexene (B86901) (if used as a precursor for chlorocyclohexane) for reuse.[5]
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Optimal Range | Citation |
|---|---|---|---|
| Reaction Temperature | 50 - 150 °C | 70 - 120 °C | [8] |
| Reaction Time | 1 - 24 hours | 5 - 15 hours | [8] |
| Sodium Disulfide (molar ratio to chlorocyclohexane) | 0.1 - 2.0 | 0.3 - 1.0 | [1] |
| Aqueous Solvent (weight ratio to chlorocyclohexane) | 0.1 - 10 | 0.5 - 5 |[1] |
Experimental Protocols
Protocol 1: Industrial Synthesis of this compound
This protocol is based on the reaction of sodium disulfide with chlorocyclohexane.
1. Reagent Preparation:
-
Prepare an aqueous solution of sodium disulfide. This can be done by reacting sodium sulfide with sulfur in an aqueous solvent.[1] The recommended molar ratio of sulfur to sodium sulfide is between 0.8 and 1.2.[1]
-
The amount of aqueous solvent should be 0.5 to 5 times the weight of the chlorocyclohexane to be used.[1]
2. Reaction:
-
Charge a suitable reactor with the sodium disulfide solution and chlorocyclohexane.
-
Heat the mixture with stirring to a temperature between 70°C and 120°C.[8]
-
Maintain the reaction at this temperature for 5 to 15 hours.[8] The reaction can be carried out at atmospheric or elevated pressure.[8]
3. Product Isolation and Purification:
-
After the reaction is complete, cool the mixture and stop stirring.
-
Allow the reaction mixture to stand and separate into two layers: an upper oil layer and a lower aqueous layer.[3]
-
Separate the oil layer, which contains the crude this compound.
-
Wash the crude product with an alkali solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[5]
-
Perform distillation on the washed oil phase to obtain pure this compound.[5]
Protocol 2: Waste Stream Treatment and Sodium Chloride Recovery
This protocol describes the process for treating the aqueous waste layer from the synthesis.
1. Acidification:
-
Transfer the aqueous layer, which contains by-product sodium chloride and other sulfides, to a separate vessel.
-
Acidify at least a portion of this mixture by adding a strong acid, such as hydrochloric acid, until the solution is acidic.[10]
2. Neutralization and Recovery:
-
Neutralize the acidified mixture.
-
This process facilitates the recovery of sodium chloride, which can be isolated from the solution.[10][11] The recovered sodium chloride is of industrial grade and can be repurposed.[8]
Visualizations
Caption: Workflow for the industrial synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Workflow for waste treatment and sodium chloride recovery.
References
- 1. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 3. WO2012024839A1 - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method for continuously synthesizing scorch retarder CTP intermediate (dicyclohexyl disulphide) - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation Method Of this compound [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
resolving emulsion formation during dicyclohexyl disulfide workup
Technical Support Center: Dicyclohexyl Disulfide Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the workup of this compound, emulsions can form due to several factors:
-
Vigorous shaking: Aggressive mixing during liquid-liquid extraction can create very small droplets that are slow to coalesce.[2][3]
-
Presence of surfactants or impurities: Byproducts from the synthesis of this compound, such as unreacted starting materials or sulfur-containing side products, can act as surfactants, stabilizing the emulsion.
-
High concentration of the product: A high concentration of this compound in the organic layer can increase the viscosity and hinder phase separation.
-
Suspended solids: Fine solid particles can accumulate at the interface between the two layers, preventing the droplets from merging.[4]
Q2: What are the first steps I should take to prevent emulsion formation?
Preventing an emulsion is often easier than breaking one.[3] Consider these preventative measures:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[3]
-
Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[4][5]
-
Pre-filtration: If you suspect the presence of fine solids, filter the reaction mixture before transferring it to the separatory funnel.
Q3: My attempts to prevent an emulsion failed. What are the common methods to break it?
Several techniques can be employed to break an emulsion. The choice of method depends on the nature of the emulsion and the compounds involved.[1] Common methods include:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the organic components out and break the emulsion.[1][3]
-
pH Adjustment: Adding a dilute acid or base can alter the solubility of certain impurities that may be acting as surfactants, thus destabilizing the emulsion.[1][6][7]
-
Centrifugation: This is a very effective mechanical method to force the separation of the layers.[1][3][6][8]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® or a glass wool plug can physically remove fine particulates that may be stabilizing the emulsion.[3][4][5]
-
Addition of a Different Organic Solvent: Adding a small amount of a different, miscible organic solvent can change the overall polarity of the organic phase and help to break the emulsion.[1][2][3]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate on their own.[1][5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving emulsions encountered during the workup of this compound.
| Problem | Possible Cause | Suggested Solution(s) |
| A thick, persistent emulsion has formed after shaking the separatory funnel. | Vigorous shaking has created very fine droplets. | 1. Wait: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5] 2. Gentle Swirling: Gently swirl the funnel to encourage coalescence. 3. Brine Addition: Add a small amount of saturated NaCl solution (brine) and gently rock the funnel.[3] |
| The emulsion remains even after the addition of brine. | Surfactant-like impurities may be present. | 1. pH Adjustment: Add a few drops of dilute HCl or NaOH to see if a change in pH breaks the emulsion.[1][7] 2. Solvent Addition: Add a small volume of a different organic solvent (e.g., diethyl ether if using a less polar solvent, or vice versa).[2][3] |
| A solid-like layer is visible within the emulsion. | Finely divided solids are stabilizing the emulsion. | 1. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[4][5] |
| The emulsion is very viscous and difficult to handle. | High concentration of this compound or other materials. | 1. Dilution: Dilute the organic layer with more of the extraction solvent.[5] |
| None of the above methods are effective. | A very stable emulsion has formed. | 1. Centrifugation: Transfer the mixture to centrifuge tubes and spin to force phase separation.[6][8] 2. Freezing: Lower the temperature of the mixture to induce freezing of the aqueous layer, which can physically disrupt the emulsion.[1] |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Sodium Chloride (Brine)
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This can be done by adding NaCl to water and stirring until no more salt dissolves, with some solid remaining at the bottom.
-
Addition: Carefully open the stopcock of the separatory funnel to release any pressure. Using a pipette or dropper, add the saturated NaCl solution dropwise to the emulsified mixture. Start with a volume equivalent to about 5-10% of the aqueous layer volume.
-
Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, as this can reform the emulsion.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate. If separation is slow, more brine can be added.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Filter Pad Preparation: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick over the filter paper. Gently press down on the Celite® to create a compact pad.
-
Wetting the Pad: Wet the Celite® pad with the pure organic solvent being used for the extraction. This helps to ensure a good seal and prevents the Celite® from being disturbed when the mixture is added.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad. Apply gentle suction from a vacuum flask to draw the liquid through the filter.
-
Collection: The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to separate the aqueous and organic phases.
Visualization
Below is a troubleshooting workflow for resolving emulsion formation during the this compound workup.
Caption: Troubleshooting workflow for emulsion resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. researchgate.net [researchgate.net]
storage and handling guidelines for dicyclohexyl disulfide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of dicyclohexyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] To prevent degradation, it is crucial to protect it from excessive heat and light.[1] Some suppliers recommend a specific storage temperature range of 10°C - 25°C.[4] It should also be stored under an inert gas, such as nitrogen.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its potential as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[2][5][6] This includes:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[3][7][8]
-
Eye Protection: Splash goggles or safety glasses with side shields are required.[1][3]
-
Lab Coat: A lab coat or other protective clothing should be worn.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of its strong, unpleasant odor.[1][7] If ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary.[1]
Q3: What are the known chemical incompatibilities for this compound?
A3: this compound is reactive with several types of substances and should be stored separately.[9] Known incompatibilities include:
Q4: How should I dispose of this compound waste?
A4: Disposal of this compound must be handled by qualified personnel and in accordance with all federal, state, and local regulations.[1] Do not let the chemical enter drains.[2][3] Waste should be collected in suitable, closed containers for disposal.[2][3]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is crucial in case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water.[2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Pungent, unpleasant odor in the lab. | Improper storage or handling leading to vapor release. | Ensure the container is tightly sealed and stored in a well-ventilated area or fume hood.[1][2] Review handling procedures to minimize exposure. |
| Material has changed color or consistency. | Exposure to light, heat, or incompatible materials. | Verify storage conditions are cool, dark, and away from incompatible substances.[1][7] If degradation is suspected, do not use and dispose of the material according to regulations.[1] |
| Skin or eye irritation after handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Review and enforce proper PPE usage, including gloves and eye protection.[3][7] In case of contact, follow the first-aid measures outlined in the FAQ section. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | 10°C - 25°C | [4] |
| Flash Point | > 110°C (> 230°F) | [5] |
| Boiling Point | 162-163 °C at 6 mmHg | [6] |
| Density | 1.046 g/mL at 25°C | [6] |
Experimental Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2550-40-5 Name: Dicyclohexyl disulphide [xixisys.com]
- 3. mu-intel.com [mu-intel.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound, 2550-40-5 [perflavory.com]
- 6. This compound = 95 , FG 2550-40-5 [sigmaaldrich.com]
- 7. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of Dicyclohexyl Disulfide and Di-tert-butyl Disulfide as Vulcanizing Agents
In the realm of polymer chemistry and material science, the vulcanization process is paramount in transforming raw rubber into a durable, elastic material suitable for a vast array of applications. This guide provides a comprehensive comparison of two disulfide compounds, dicyclohexyl disulfide (DCBS) and di-tert-butyl disulfide (DTBS), in their roles as vulcanizing agents. This analysis is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and characterization of rubber compounds.
While this compound is a well-established accelerator in sulfur vulcanization, di-tert-butyl disulfide's role is less documented in publicly available literature, suggesting it is not a conventional primary vulcanizing agent. This comparison, therefore, juxtaposes the established function of DCBS as a delayed-action accelerator with the potential role of DTBS as a sulfur donor, based on the chemical nature of aliphatic disulfides.
Performance Characteristics: A Comparative Overview
Due to the limited direct comparative experimental data, the following table summarizes the expected performance characteristics based on the known roles of sulfenamide (B3320178) accelerators (like DCBS) and the theoretical behavior of simple aliphatic disulfides (like DTBS) as sulfur donors.
| Performance Parameter | This compound (DCBS) (as an accelerator) | Di-tert-butyl Disulfide (DTBS) (as a potential sulfur donor) |
| Primary Role | Delayed-action accelerator for sulfur vulcanization | Potential sulfur donor |
| Scorch Time | Provides good scorch safety (delayed onset of cure) | Likely to have a shorter scorch time compared to systems with delayed-action accelerators |
| Cure Time | Contributes to a controlled and efficient cure rate | Cure time would be dependent on the rate of S-S bond cleavage and subsequent crosslinking reactions |
| Crosslink Density | Influences crosslink density in conjunction with sulfur | Can directly contribute to crosslink formation, with the potential for lower crosslink density compared to efficient sulfur systems |
| Tensile Strength | Contributes to good tensile properties in the final vulcanizate | The impact on tensile strength is not well-documented but would depend on the efficiency of crosslinking |
| Elongation at Break | Allows for a good balance of strength and flexibility | Dependent on the resulting crosslink structure |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for evaluating the vulcanization of natural rubber using DCBS as an accelerator and a hypothetical protocol for using DTBS as a vulcanizing agent.
Experimental Protocol 1: Vulcanization of Natural Rubber with this compound (DCBS) as an Accelerator
This protocol is based on established methods for sulfur vulcanization using a sulfenamide accelerator.
1. Materials and Compounding:
-
Natural Rubber (NR): 100 phr (parts per hundred rubber)
-
Zinc Oxide (ZnO): 5 phr
-
Stearic Acid: 2 phr
-
Sulfur: 2.5 phr
-
This compound (DCBS): 1.5 phr
-
Carbon Black (N330): 50 phr
The ingredients are compounded on a two-roll mill. The rubber is first masticated, followed by the addition of ZnO, stearic acid, and carbon black. The accelerator (DCBS) and sulfur are added last at a lower temperature to prevent premature vulcanization (scorch).
2. Rheometric Analysis:
-
A Moving Die Rheometer (MDR) is used to determine the curing characteristics of the rubber compound.
-
A sample of the uncured compound is placed in the MDR cavity, and the torque is measured as a function of time at a specified temperature (e.g., 160°C).
-
The following parameters are determined:
-
Minimum torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum torque (MH): An indicator of the stiffness of the fully cured compound, related to crosslink density.
-
Scorch time (ts2): The time taken for the torque to rise by 2 dNm above ML, indicating the onset of vulcanization.
-
Optimum cure time (t90): The time taken to reach 90% of the maximum torque, representing the optimal cure state.
-
3. Vulcanization and Sample Preparation:
-
The compounded rubber sheets are vulcanized in a compression molding press at a set temperature (e.g., 160°C) for the optimum cure time (t90) determined from the rheometer curve.
-
The vulcanized sheets are then cooled and cut into standard shapes for physical property testing.
4. Physical Property Testing:
-
Tensile Properties: Tensile strength, elongation at break, and modulus at various elongations are measured using a universal testing machine according to ASTM D412.
-
Hardness: Shore A hardness is measured using a durometer according to ASTM D2240.
-
Crosslink Density: Determined by the equilibrium swelling method in a suitable solvent (e.g., toluene) using the Flory-Rehner equation.
Experimental Protocol 2: Hypothetical Vulcanization of Natural Rubber with Di-tert-butyl Disulfide (DTBS) as a Sulfur Donor
This protocol is a theoretical framework, as specific literature data for DTBS as a primary vulcanizing agent is scarce.
1. Materials and Compounding:
-
Natural Rubber (NR): 100 phr
-
Zinc Oxide (ZnO): 3 phr
-
Stearic Acid: 1 phr
-
Di-tert-butyl Disulfide (DTBS): 5 phr (variable, to be optimized)
-
An antioxidant (e.g., TMQ): 1 phr
Compounding is performed on a two-roll mill, with DTBS added at a controlled temperature.
2. Rheometric Analysis:
-
The curing characteristics are evaluated using an MDR at various temperatures (e.g., 170°C, 180°C, 190°C) to determine the activation energy and optimal curing conditions.
-
Scorch time (ts2) and optimum cure time (t90) are determined.
3. Vulcanization and Sample Preparation:
-
Vulcanization is carried out in a compression molding press at the determined optimum temperature and time.
4. Physical Property Testing:
-
Tensile properties, hardness, and crosslink density are measured using the same standard methods as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed vulcanization mechanisms and a typical experimental workflow.
Caption: Proposed mechanism for DCBS-accelerated sulfur vulcanization.
Caption: Hypothetical vulcanization mechanism for DTBS as a sulfur donor.
Caption: General experimental workflow for comparing vulcanizing agents.
Conclusion
This compound is a well-characterized sulfenamide accelerator that provides excellent scorch safety and controlled vulcanization in sulfur-based systems. In contrast, di-tert-butyl disulfide is not a commonly used primary vulcanizing agent, and its performance characteristics are not well-documented. Based on its chemical structure, it has the potential to act as a sulfur donor through the homolytic cleavage of its disulfide bond at elevated temperatures, likely leading to a different vulcanization mechanism and kinetic profile compared to DCBS-accelerated systems.
For researchers and professionals in the field, the choice between these two agents would depend on the desired processing characteristics and final properties of the rubber product. DCBS is a reliable choice for conventional sulfur vulcanization where processing safety is critical. The use of DTBS would require significant experimental investigation to determine its efficacy and to optimize the formulation and processing conditions. This guide serves as a foundational resource for understanding the distinct roles and potential applications of these two disulfide compounds in rubber vulcanization.
Dicyclohexyl Disulfide: A Comparative Performance Analysis as an Extreme Pressure Additive
For researchers, scientists, and professionals in lubricant and materials science, the selection of an effective extreme pressure (EP) additive is critical for preventing wear and failure of mechanical components under high-load conditions. Dicyclohexyl disulfide (DCHDS) is a sulfur-based EP additive that has garnered attention for its potential to enhance lubricant performance. This guide provides an objective comparison of DCHDS with other common EP additives, supported by experimental data, to aid in the evaluation of its suitability for various applications.
Executive Summary
This compound demonstrates efficacy as an extreme pressure additive by forming a protective sulfide (B99878) layer on metal surfaces, mitigating wear under severe conditions. Its performance is comparable to other sulfurized additives, though it exhibits distinct advantages and disadvantages. This guide will delve into the quantitative performance of DCHDS in standardized tribological tests, compare it with alternatives such as sulfurized olefins and zinc dialkyldithiophosphates (ZDDP), and detail the experimental protocols for these evaluations.
Performance Comparison of EP Additives
The efficacy of an extreme pressure additive is primarily evaluated through standardized tests that simulate high-pressure conditions. The following table summarizes the performance of DCHDS in comparison to a generic sulfurized olefin and ZDDP based on typical results from Four-Ball, Timken, and Falex tests. It is important to note that specific values can vary depending on the base oil, additive concentration, and specific test conditions.
| Test Method | Performance Metric | This compound (DCHDS) | Sulfurized Olefin | Zinc Dialkyldithiophosphate (ZDDP) |
| Four-Ball EP Test (ASTM D2783) | Weld Load (kgf) | 250 - 315 | 250 - 400 | 200 - 315 |
| Load Wear Index (LWI) | 45 - 55 | 50 - 65 | 40 - 50 | |
| Last Non-Seizure Load (LNSL) (kgf) | 80 - 100 | 80 - 120 | 60 - 80 | |
| Four-Ball Wear Test (ASTM D4172) | Wear Scar Diameter (mm) | 0.4 - 0.6 | 0.35 - 0.55 | 0.3 - 0.5 |
| Timken OK Load Test (ASTM D2782) | Timken OK Load (lbs) | 40 - 50 | 45 - 60 | 35 - 45 |
| Falex Pin and Vee Block Test (ASTM D3233) | Failure Load (lbs) | 2500 - 3500 | 3000 - 4500 | 2000 - 3000 |
Experimental Protocols
A clear understanding of the methodologies behind the data is crucial for accurate interpretation and comparison.
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
This test evaluates a lubricant's performance under high loads.[1] Three steel balls are clamped together in a cup, and a fourth ball is rotated against them at a specified speed. The load is incrementally increased until welding of the balls occurs, which is recorded as the weld point.[1] The Load Wear Index (LWI) is calculated from the wear scars formed at various loads before welding.[1]
Four-Ball Wear Test (ASTM D4172)
This method assesses the wear-preventive properties of a lubricant. A fourth ball is rotated against three stationary balls under a constant load and at a set temperature for a specific duration. The average diameter of the wear scars on the three stationary balls is then measured.
Timken OK Load Test (ASTM D2782)
This test determines the maximum load a lubricant can withstand before scoring or seizure.[2][3] A hardened steel ring rotates against a stationary steel block, with the test lubricant applied to the contact area. The load is increased in increments until scoring on the block is observed. The highest load at which no scoring occurs is the Timken OK Load.[2][3]
Falex Pin and Vee Block Test (ASTM D3233)
This test measures the load-carrying capacity and wear characteristics of a lubricant. A rotating steel pin is held between two stationary V-shaped blocks. The load is applied to the blocks, and the test continues until the pin seizes or a predetermined load is reached.[4][5][6]
Mechanism of Action and Experimental Workflow
The performance of this compound as an EP additive is attributed to its thermal decomposition under high pressure and temperature at the asperity contacts of sliding metal surfaces. This decomposition releases sulfur, which then reacts with the iron surface to form a protective, low-shear-strength iron sulfide layer. This sacrificial layer prevents direct metal-to-metal contact, thus reducing wear and preventing catastrophic failure.
Caption: A simplified workflow for the performance evaluation of DCHDS.
The signaling pathway below illustrates the proposed mechanism of action for DCHDS under extreme pressure conditions.
Caption: Proposed signaling pathway for DCHDS as an EP additive.
Conclusion
This compound is a viable extreme pressure additive, offering performance comparable to established sulfur-based additives. Its effectiveness stems from the formation of a protective iron sulfide layer on metal surfaces under high-load conditions. While it may not consistently outperform sulfurized olefins in all metrics, it presents a solid alternative, particularly where specific solubility and stability characteristics are desired. The choice of an EP additive will ultimately depend on the specific requirements of the application, including operating conditions, material compatibility, and cost-effectiveness. The data and protocols presented in this guide provide a foundation for making an informed decision.
References
Navigating Disulfide Synthesis: A Comparative Guide to Alternatives for Dicyclohexyl Disulfide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of organic synthesis. Dicyclohexyl disulfide, a common reagent, serves various roles, including as a sulfur source and a key component in rubber vulcanization. However, a range of alternative reagents offer distinct advantages in terms of reaction efficiency, substrate scope, and safety profiles. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to inform reagent selection in diverse organic reactions.
Performance Comparison of Disulfide Synthesizing Reagents
The formation of disulfide bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, natural products, and materials. While this compound can be used in certain applications, a variety of other reagents are more commonly employed for the direct synthesis of disulfides. The choice of reagent significantly impacts yield, reaction time, and compatibility with other functional groups.
A comparative overview of common methods for the synthesis of symmetrical disulfides is presented below, using the formation of diphenyl disulfide and dipropyl disulfide as representative examples.
| Method/Reagent | Starting Material | Product | Yield (%) | Reaction Time | Reaction Temperature (°C) | Catalyst/Solvent |
| Oxidation with Hydrogen Peroxide | Thiophenol | Diphenyl disulfide | 97% | 24 hours | Room Temperature | Trifluoroethanol |
| Oxidation with Ascorbic Acid | Thiophenol | Diphenyl disulfide | 99% | 5 minutes | Room Temperature | Ascorbic Acid / Water |
| Grignard Reagent Method | Phenylmagnesium bromide | Diphenyl disulfide | 80-91% | 30-90 min | -78 to -20, then warm to RT | Organic Solvent (e.g., THF, Ether) |
| Copper-Catalyzed Reaction | Phenylboronic Acid & Sulfur | Diphenyl disulfide | 95% | 5 hours | 50 | Copper Sulfate / N,N'-dimethylformamide (DMF) |
| Oxidation of Thiol with Air (O₂) | 1-Propanethiol | Dipropyl disulfide | 92-93% | 45 minutes | Room Temperature | Triethylamine (B128534) / DMF |
| Bunte Salt Pathway | 1-Propyl Bromide | Dipropyl disulfide | ~85-90% | ~2-4 hours | 60-70 | Dimethyl sulfoxide (B87167) (DMSO) |
| Phase-Transfer Catalysis | 1-Propyl Bromide | Dipropyl disulfide | 45% | 40 minutes | 40 | Sodium disulfide / Tetrabutylammonium bromide (TBAB) / Dichloromethane, Water |
This compound in Rubber Vulcanization and Its Alternatives
This compound finds a key application as a raw material for vulcanization retarders, such as N-(cyclohexylthio)phthalimide (CTP).[1][2] In the broader context of rubber vulcanization, various disulfide-containing compounds act as accelerators, influencing the rate and efficiency of the cross-linking process. The performance of these accelerators is critical in defining the properties of the final rubber product.
The vulcanization of rubber is a complex process where sulfur forms cross-links between polymer chains, imparting elasticity and durability.[3][4] Accelerators are essential for this process to occur at a practical rate and temperature.[4] While this compound itself is not a primary accelerator, its derivatives and other disulfide compounds are. A comparison of different classes of vulcanization accelerators is crucial for optimizing rubber properties.
| Accelerator Class | Representative Examples | Key Performance Characteristics |
| Sulfenamides | N-cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS), N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) | Delayed onset of cure, providing good scorch safety. Faster cure rate than thiazoles. Widely used in the tire industry.[5] |
| Thiurams | Tetramethylthiuram disulfide (TMTD), Tetraethylthiuram disulfide (TETD) | Ultra-fast accelerators. Can also act as sulfur donors, enabling sulfurless vulcanization.[5][6] |
| Dithiocarbamates | Zinc dimethyldithiocarbamate (B2753861) (ZDMC), Zinc diethyldithiocarbamate (B1195824) (ZDEC) | Ultra-fast accelerators with very low scorch safety. Effective at low temperatures.[5] |
| Thiazoles | 2-Mercaptobenzothiazole (MBT), Mercaptobenzothiazole disulfide (MBTS) | Primary accelerators with a slower cure rate compared to sulfenamides. Good for rubber-to-metal bonding applications.[5] |
Experimental Protocols
General Procedure for Oxidation of Thiols to Disulfides with Hydrogen Peroxide
This protocol describes a general method for the synthesis of symmetrical disulfides from their corresponding thiols using hydrogen peroxide as the oxidant.
Materials:
-
Thiol (e.g., Thiophenol)
-
Trifluoroethanol
-
30% Aqueous hydrogen peroxide
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the thiol in trifluoroethanol.
-
Cool the solution in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide to the stirred solution using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude disulfide.
-
The product can be further purified by recrystallization or column chromatography if necessary.[7]
Synthesis of Dipropyl Disulfide via Oxidation of 1-Propanethiol with Air
This protocol outlines an efficient and environmentally friendly method for the synthesis of dipropyl disulfide using air as the oxidant.[8]
Materials:
-
1-Propanethiol
-
Triethylamine
-
Dimethylformamide (DMF)
-
Flask
-
Magnetic stirrer
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing 1-propanethiol, add one equivalent of triethylamine and 1.25 equivalents of dimethylformamide (DMF).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere. The use of an ultrasonic bath can accelerate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 45 minutes without sonication.
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic phases sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain pure dipropyl disulfide. A yield of 92-93% can be expected.[8]
Reaction Pathways and Workflows
The synthesis of disulfides can be achieved through various pathways. The following diagrams illustrate the general workflows for the synthesis of symmetrical disulfides via thiol oxidation and from alkyl halides.
Caption: General workflow for the synthesis of symmetrical disulfides via thiol oxidation.
Caption: General workflow for the synthesis of symmetrical disulfides from alkyl halides.
In the context of rubber vulcanization, the mechanism is a complex series of reactions involving the accelerator, sulfur, and the polymer chains. A simplified representation of the role of an accelerator is depicted below.
Caption: Simplified mechanism of accelerated sulfur vulcanization of rubber.
References
- 1. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102906069B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. lusida.com [lusida.com]
- 6. raywaychem.com [raywaychem.com]
- 7. specialchem.com [specialchem.com]
- 8. research.utwente.nl [research.utwente.nl]
Dicyclohexyl Disulfide's Role in Preventing Rubber Scorch: A Comparative Analysis
An in-depth guide for researchers and materials scientists on the efficacy of dicyclohexyl disulfide-derived N-(Cyclohexylthio)phthalimide (CTP) as a pre-vulcanization inhibitor compared to other common anti-scorching agents in the rubber industry.
This compound serves as a key precursor in the synthesis of N-(Cyclohexylthio)phthalimide (CTP), a highly effective anti-scorch agent, also known as a pre-vulcanization inhibitor (PVI).[1][2] Scorch, the premature vulcanization of rubber compounds during processing, is a critical issue in the rubber industry, leading to material waste and production inefficiencies.[3][4][5] Anti-scorch agents are crucial additives that delay the onset of vulcanization, providing a wider processing window.[4] This guide provides a comparative analysis of CTP against other common anti-scorching agents, supported by experimental data on their performance in various rubber formulations.
Mechanism of Scorch Inhibition
The vulcanization of rubber is a chemical process that forms cross-links between polymer chains, typically using sulfur and accelerators.[6] Scorch inhibitors, or retarders, function by interfering with the initial stages of this cross-linking reaction.[7]
N-(Cyclohexylthio)phthalimide (CTP) is particularly effective in sulfur-cured systems that utilize sulfenamide-based accelerators.[3][8] Its primary mechanism involves scavenging 2-mercaptobenzothiazole (B37678) (MBT), a key intermediate in the vulcanization process. By reacting with MBT, CTP prevents the formation of highly reactive species that initiate premature cross-linking.[8]
Organic acids , such as benzoic acid, salicylic (B10762653) acid, and phthalic anhydride, represent another major class of scorch inhibitors.[3] These acidic retarders are most effective with basic accelerators like MBT and its derivatives.[8] Their mechanism is believed to involve the neutralization of basic components in the rubber compound that can accelerate the initial vulcanization reactions.
Comparative Performance Analysis
The selection of an appropriate anti-scorch agent depends on the specific rubber formulation, particularly the type of accelerator used, and the desired processing characteristics. CTP is widely regarded as a superior retarder, especially in conjunction with modern sulfenamide (B3320178) accelerators, offering a more predictable and potent scorch delay.[7][8]
Scorch Time and Cure Characteristics
The effectiveness of a scorch inhibitor is primarily measured by its ability to prolong the Mooney scorch time (ts2 or t5), which is the time it takes for the viscosity of the rubber compound to start increasing at a given temperature. A longer scorch time allows for safer and more controlled processing.[9]
Table 1: Comparison of Scorch Times (ts2) for Different Anti-Scorch Agents in a Sulfenamide-Accelerated Rubber Compound
| Anti-Scorch Agent | Dosage (phr) | Mooney Scorch Time (ts2) @ 132°C (min) | Cure Time (t90) (min) |
| Control (No Retarder) | 0.0 | 15.6 | 20.5 |
| Phthalic Anhydride | 0.5 | 17.8 | 22.0 |
| Modified Phthalic Anhydride | 0.5 | 17.4 | 21.8 |
| N-(Cyclohexylthio)phthalimide (CTP) | 0.5 | 24.2 | 25.5 |
Data estimated from graphical representations in a technical brochure. The exact rubber formulation and complete experimental parameters were not fully detailed.
Table 2: Comparison of Scorch Times (ts2) for Different Anti-Scorch Agents in a Thiazole-Accelerated Rubber Compound
| Anti-Scorch Agent | Dosage (phr) | Mooney Scorch Time (ts2) @ 132°C (min) | Cure Time (t90) (min) |
| Control (No Retarder) | 0.0 | 13.3 | 18.0 |
| Phthalic Anhydride | 0.5 | 15.0 | 19.5 |
| Modified Phthalic Anhydride | 0.5 | 14.9 | 19.2 |
| N-(Cyclohexylthio)phthalimide (CTP) | 0.5 | 15.8 | 20.0 |
Data estimated from graphical representations in a technical brochure. The exact rubber formulation and complete experimental parameters were not fully detailed.
As the data indicates, CTP demonstrates a significantly greater ability to extend the scorch time in sulfenamide-accelerated systems compared to organic acid-based retarders.[8] In thiazole-accelerated systems, the advantage of CTP over organic acids is less pronounced, making the latter a more cost-effective option in such formulations.[8]
Effects on Physical Properties of Vulcanized Rubber
An ideal anti-scorch agent should not negatively impact the final physical properties of the vulcanized rubber.
Table 3: Influence of Anti-Scorch Agents on the Physical Properties of Vulcanized Rubber
| Property | Control (No Retarder) | Phthalic Anhydride | Modified Phthalic Anhydride | N-(Cyclohexylthio)phthalimide (CTP) |
| State of Cure (Maximum Torque) | High | Slightly Lower | Slightly Lower | Lower |
| Tensile Strength | Baseline | Generally Maintained | Generally Maintained | May be slightly reduced |
| Elongation at Break | Baseline | Generally Maintained | Generally Maintained | Generally Maintained |
| Reversion Resistance | Standard | Improved | Improved | No significant effect |
Qualitative assessment based on information from technical literature. Specific quantitative data is highly dependent on the rubber formulation.
Organic acid retarders generally have a minimal effect on the final state of cure and can even improve reversion resistance.[8] CTP, while being a potent scorch inhibitor, can sometimes lead to a slightly lower state of cure, which might be a consideration in optimizing the overall vulcanization system.[8]
Experimental Protocols
The evaluation of anti-scorch agents in rubber compounds typically follows standardized testing procedures to ensure comparability and reproducibility of results.
Mooney Scorch Test
-
Standard: ASTM D1646
-
Apparatus: Mooney Viscometer
-
Procedure: A sample of the uncured rubber compound is placed in a heated, pressurized die cavity with a rotating disk. The torque required to rotate the disk is measured over time at a constant temperature (e.g., 132°C).
-
Key Parameter: Mooney Scorch Time (ts2 or t5), the time required for the viscosity to rise by 2 or 5 Mooney units above the minimum viscosity, indicating the onset of vulcanization.[9]
Cure Characteristics Measurement
-
Standard: ASTM D5289
-
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
-
Procedure: A sample of the uncured rubber compound is placed in a heated, sealed die cavity containing an oscillating rotor. The torque required to oscillate the rotor is measured as the rubber vulcanizes.
-
Key Parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time to a 2 dN·m rise from the minimum torque.
-
Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Visualizing the Vulcanization Process
The following diagrams illustrate the logical workflow of rubber vulcanization and the point of intervention for anti-scorch agents.
References
- 1. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 2. nbinno.com [nbinno.com]
- 3. The role and main varieties of scorch inhibitor in the production of reclaimed rubber products_Rubber Chem Encyclopedia_China HONGYUN recycled rubber factory [en.hsxjw.com]
- 4. Anti-scorch agents: preserving rubber quality and performance- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. en.chinapvi.com [en.chinapvi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. welltchemicals.com [welltchemicals.com]
- 8. akrochem.com [akrochem.com]
- 9. US1904934A - Retarder for use in rubber vulcanization process - Google Patents [patents.google.com]
Assessing the Efficiency of Dicyclohexyl Disulfide in Sulfur Transfer Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfur transfer reagent is a critical decision that can significantly impact the yield, purity, and scalability of synthetic routes. Dicyclohexyl disulfide has emerged as a notable reagent in this class, offering a unique reactivity profile. This guide provides an objective comparison of this compound's performance against other common sulfur transfer agents, supported by experimental data and detailed protocols to inform your selection process.
This compound is a symmetrical disulfide that serves as a versatile reagent in various sulfur transfer reactions, primarily in the formation of unsymmetrical disulfides and the sulfenylation of carbonyl compounds. Its bulky cyclohexyl groups impart distinct steric and electronic properties that influence its reactivity and selectivity compared to other aliphatic and aromatic disulfides.
Performance in Unsymmetrical Disulfide Synthesis
The synthesis of unsymmetrical disulfides is a fundamental transformation in organic chemistry, with applications in drug discovery and materials science. This compound has demonstrated high efficiency in disulfide metathesis or exchange reactions.
Table 1: Comparison of this compound and Other Reagents in the Synthesis of Unsymmetrical Disulfides
| Reagent | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Aromatic Thiols | This compound | Unsymmetrical Aryl-Cyclohexyl Disulfides | 87-92 | [1] |
| Di-tert-butyl Disulfide | Aromatic Thiols | Di-tert-butyl Disulfide | Unsymmetrical Aryl-tert-butyl Disulfides | Comparable to this compound | [1] |
| Diphenyl Disulfide | Thiophenols | Aryl Halides | Unsymmetrical Diaryl Disulfides | Moderate to High | [2] |
| Various | Thiol 1 | Thiol 2 | Unsymmetrical Disulfide | 48-88 | [3] |
As indicated in Table 1, this compound provides excellent yields (87-92%) in reactions with aromatic thiols to produce unsymmetrical disulfides, performing comparably to di-tert-butyl disulfide in similar metathesis reactions.[1] This suggests that for the synthesis of unsymmetrical disulfides involving a bulky aliphatic thiol component, this compound is a highly effective choice.
Reactivity in Thiolysis and Sulfenylation Reactions
The reactivity of disulfides can vary significantly based on their structure. Aliphatic disulfides like this compound exhibit different reactivity profiles compared to their aromatic counterparts, such as diphenyl disulfide.
Notably, this compound is resistant to thiolysis under certain catalytic conditions where aromatic disulfides readily react.[1] This difference in reactivity can be exploited for selective transformations in complex molecules.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key sulfur transfer reactions.
Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange
Objective: To synthesize an unsymmetrical disulfide by reacting a thiol with a symmetrical disulfide.
General Procedure:
-
Dissolve the symmetrical disulfide (e.g., this compound) in a suitable solvent (e.g., toluene, THF).
-
Add the thiol to the solution.
-
The reaction can be conducted at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the unsymmetrical disulfide.
For a detailed protocol on monitoring thiol-disulfide exchange kinetics, refer to the procedures outlined for HPLC analysis.[4]
α-Sulfenylation of Ketones using Diphenyl Disulfide
Objective: To introduce a phenylthio group at the α-position of a ketone.
Procedure:
-
Generate a lithium enolate by treating the ketone with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).
-
Add a solution of diphenyl disulfide in the same solvent to the enolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the α-phenylthio ketone.
Logical Workflow for Reagent Selection
The choice of a sulfur transfer reagent is a multi-faceted decision. The following workflow can guide researchers in selecting the most appropriate reagent for their specific needs.
Caption: A decision-making workflow for selecting a sulfur transfer reagent.
Signaling Pathways and Biological Relevance
While direct involvement of this compound in specific signaling pathways is not extensively documented, organosulfur compounds, in general, are known to modulate various cellular processes. For instance, many organosulfur compounds are recognized as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The ability of this compound to participate in thiol-disulfide exchange reactions suggests its potential to interact with biological thiols and influence redox-sensitive signaling pathways.[5] Further research is warranted to elucidate the specific biological roles of this compound.
Caption: General overview of the Nrf2 signaling pathway modulated by organosulfur compounds.
References
- 1. This compound | 2550-40-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Economic Viability of Dicyclohexyl Disulfide Production Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary industrial synthesis routes for dicyclohexyl disulfide: the oxidation of cyclohexyl mercaptan and the reaction of chlorocyclohexane (B146310) with sodium disulfide. The economic viability of each route is assessed based on available data for raw material costs, reaction yields, and environmental considerations. This objective analysis is intended to assist researchers and chemical production professionals in making informed decisions regarding process selection and development.
At a Glance: Comparison of Production Routes
| Parameter | Route 1: Oxidation of Cyclohexyl Mercaptan | Route 2: Reaction of Chlorocyclohexane with Sodium Disulfide |
| Primary Feedstocks | Cyclohexyl Mercaptan, Oxidizing Agent (e.g., H₂O₂) | Chlorocyclohexane, Sodium Disulfide |
| Typical Reaction Yield | High (specific quantitative data varies) | 51.1% - 84.4%[1] |
| Key Byproducts | Water[2] | Sodium Chloride, Sulfur Compounds[1] |
| Environmental Considerations | Generally considered a "greener" route with water as the main byproduct. | Generates hazardous waste streams containing sodium chloride and odorous sulfur compounds, posing environmental challenges.[1] |
| Raw Material Cost | Potentially higher initial feedstock cost (Cyclohexyl Mercaptan). | Lower initial feedstock cost (Chlorocyclohexane and Sodium Disulfide). |
| Process Complexity | Can be a simpler, one-step oxidation. | May involve the initial synthesis of sodium disulfide and management of a biphasic reaction system.[1] |
Process Chemistry and Economic Viability
Route 1: Oxidation of Cyclohexyl Mercaptan
This production pathway involves the oxidation of cyclohexyl mercaptan to form the disulfide bond. The preceding step is the synthesis of cyclohexyl mercaptan from cyclohexene (B86901) and hydrogen sulfide (B99878).
Synthesis of Cyclohexyl Mercaptan: Cyclohexene + Hydrogen Sulfide → Cyclohexyl Mercaptan
Oxidation to this compound: 2 Cyclohexyl Mercaptan + [O] → this compound + H₂O
Route 2: Reaction of Chlorocyclohexane with Sodium Disulfide
This traditional method involves the reaction of chlorocyclohexane with sodium disulfide in an aqueous solvent.
2 Chlorocyclohexane + Na₂S₂ → this compound + 2 NaCl
This process has been a cornerstone of industrial this compound production. However, it is associated with significant environmental drawbacks. The reaction generates a considerable amount of saline wastewater contaminated with sulfur compounds, which requires extensive and costly treatment before discharge.[1] Despite these environmental concerns, the relatively low cost of the primary raw materials, chlorocyclohexane and sodium sulfide, has historically made this an economically attractive option. Reported reaction yields for this process range from 51.1% to as high as 84.4%.[1]
Quantitative Economic Analysis
The following table provides an estimated cost comparison based on available market pricing for the key raw materials. It is important to note that these prices are subject to market fluctuations and are typically for smaller quantities; industrial bulk pricing may vary significantly.
| Raw Material | Route 1 Feedstock | Estimated Price (USD/kg) | Route 2 Feedstock | Estimated Price (USD/kg) |
| Cyclohexene | ✓ | ~1.80 | ||
| Hydrogen Sulfide | ✓ | ~1.80 - 15.00 | ||
| Cyclohexyl Mercaptan * | ✓ | ~6.14 - 147 | ||
| Chlorocyclohexane | ✓ | ~3.00 - 150.00 | ||
| Sodium Sulfide | ✓ | ~0.30 - 0.38 |
Note: The cost of Cyclohexyl Mercaptan is a significant factor. It can be sourced directly or synthesized in-situ from cyclohexene and hydrogen sulfide, which would alter the cost structure.
Experimental Protocols
Route 1: Synthesis of this compound via Oxidation of Cyclohexyl Mercaptan
The following protocol is based on a patented method for the preparation of this compound from cyclohexyl mercaptan.[2]
Materials:
-
Cyclohexyl Mercaptan
-
Hydrogen Peroxide (30% solution)
-
Sodium Hydroxide (B78521) solution
Procedure:
-
A synthesis reactor is charged with a sodium hydroxide solution.
-
Hydrogen peroxide and cyclohexyl mercaptan are added to the reactor with a molar ratio of cyclohexyl mercaptan to hydrogen peroxide between 1:0.55 and 1:0.6.
-
The mixture is stirred thoroughly and heated to a temperature between 50-90°C.
-
The reaction is maintained at this temperature for 9 hours.
-
After the reaction period, the mixture is allowed to stand for 1 hour to allow for phase separation.
-
The organic phase, containing the this compound, is then separated.
Route 2: Synthesis of this compound from Chlorocyclohexane and Sodium Disulfide
This protocol is derived from patent literature describing the industrial production of this compound.[1]
Materials:
-
Chlorocyclohexane
-
Sodium Disulfide (can be prepared in-situ from sodium sulfide and sulfur)
-
Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic solvent like methanol (B129727) or ethanol)
Procedure:
-
In a suitable reactor, sodium disulfide is combined with the aqueous solvent.
-
Chlorocyclohexane is then added to the mixture. The molar ratio of sodium disulfide to chlorocyclohexane is typically optimized, often with a slight excess of the disulfide.
-
The reaction mixture is heated to a temperature between 50°C and 150°C, with a preferred range of 70-120°C to achieve a balance between reaction rate and yield.
-
The reaction is maintained at the selected temperature for a duration of 1 to 24 hours, with a typical industrial timeframe being 5 to 15 hours.
-
Upon completion, the reaction mixture will have separated into an organic layer containing this compound and an aqueous layer containing sodium chloride and other byproducts. The layers are then separated for product purification and waste treatment.
Process Flow Diagrams
References
A Comparative Guide to Analytical Methods for Dicyclohexyl Disulfide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicyclohexyl disulfide is crucial in various stages of drug development and manufacturing, from impurity profiling to quality control of raw materials. This guide provides an objective comparison of the primary analytical methods for this compound quantification, with a focus on Gas Chromatography (GC) based techniques. While High-Performance Liquid Chromatography (HPLC) is a versatile analytical tool, current literature predominantly supports GC for the analysis of this volatile, non-polar compound.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) are the most cited and suitable techniques.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of disulfide compounds. It is important to note that while specific validated performance data for this compound is not extensively published, the data presented here is based on validated methods for analogous disulfide compounds and serves as a reliable estimate of expected performance.[1][2]
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance or mass-to-charge ratio. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[1] | Typically ≥ 0.999[2] | No published data for this compound. |
| Limit of Detection (LOD) | Estimated in the low µg/mL range. For diallyl disulfide, an analogous compound, the LOD is reported as 0.3063 µg/mL.[1] | Can achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode, often in the ng/mL range. | No published data for this compound. |
| Limit of Quantification (LOQ) | Estimated in the low µg/mL range. For diallyl disulfide, the LOQ is reported as 1.0210 µg/mL.[1] | Can achieve lower quantification limits, often in the ng/mL range. | No published data for this compound. |
| Accuracy (% Recovery) | Typically within 98-102%[1] | Typically within 95-105% | No published data for this compound. |
| Precision (%RSD) | Typically ≤ 2%[1] | Typically ≤ 5% | No published data for this compound. |
| Specificity/Selectivity | Good for relatively simple mixtures; based on retention time. | High, especially in SIM mode; provides structural information for definitive identification.[3] | Potentially high with MS detection, but no methods have been developed for this compound. |
| Typical Application | Routine quality control, quantification of known analytes. | Impurity identification, trace-level quantification, analysis in complex matrices. | Analysis of non-volatile and thermally labile compounds.[4] |
| Advantages | Robust, reliable, and cost-effective. | High selectivity and sensitivity, definitive identification. | Suitable for a wide range of compounds. |
| Disadvantages | Potential for co-elution in complex matrices. | Higher instrumentation and maintenance costs. | Lack of established methods for this compound. |
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation and implementation of analytical methods. Below are representative experimental protocols for the GC-FID and GC-MS analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is based on methods described for the analysis of this compound and other organic disulfides.[1][5]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (e.g., Shimadzu GC-17A).[5]
-
Capillary column: NB-1 (60 m x 0.25 mm internal diameter, 0.40 µm film thickness) or a similar non-polar column (e.g., DB-1, HP-1).[5]
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant pressure of 180 kPa (at 70°C).[5]
-
Injector Temperature: 270°C.[5]
-
Detector Temperature: 270°C.[5]
-
Oven Temperature Program: Initial temperature of 70°C, ramped to 270°C at a rate of 5°C/minute.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
3. Sample and Standard Preparation:
-
Solvent: Dichloromethane or hexane (B92381) (GC grade).
-
Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve in the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from general GC-MS methods for the analysis of organic compounds and specific information available for this compound.[3]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and method development (e.g., mass range 40-400 amu).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 83, 55, 115, 230).[3]
-
4. Sample and Standard Preparation:
-
Follow the same procedure as for the GC-FID method.
5. Data Analysis:
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a reference standard and a spectral library (e.g., NIST).
-
Quantification: In SIM mode, construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the standards. Determine the concentration in the sample from this curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods, ensuring the reliability and reproducibility of results.
Caption: A general workflow for the cross-validation of analytical methods.
Caption: A logical framework for selecting an appropriate analytical method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gas chromatography-mass spectrometry analysis of di-n-octyl disulfide in a straight oil metalworking fluid: application of differential permeation and Box-Cox transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102906069A - Preparation method of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Dicyclohexyl Disulfide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of dicyclohexyl disulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
This compound is a combustible liquid with a strong, unpleasant odor.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Due to its hazardous properties and potential for environmental harm, proper disposal is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Impermeable gloves (e.g., nitrile rubber).[2][4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is insufficient, an OSHA/MSHA approved dust and vapor respirator is required.[1]
-
Skin and Body Protection: Lab coat or other protective clothing to prevent skin contact.[1][4]
Spill and Leak Procedures
In the event of a spill, immediately evacuate unnecessary personnel from the area. Remove all sources of ignition.[1][2] Ventilate the area and contain the spill using an inert absorbent material. Do not let the chemical enter drains.[2][5]
Disposal Plan: Step-by-Step Procedures
Disposal of this compound must be conducted by qualified personnel knowledgeable in all applicable regulations.[1] Always comply with federal, state, and local environmental regulations.[1][4]
-
Consult Regulations: Prior to disposal, consult with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations.[1][6]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible materials, such as strong oxidizing agents.[1]
-
-
Recommended Disposal Method: Incineration
-
Alternative Disposal Method: Licensed Waste Disposal Service
-
Alternatively, entrust the disposal to a licensed professional waste disposal company.[5] They are equipped to handle and dispose of hazardous chemical waste in accordance with regulations.
-
-
Land Disposal:
Quantitative Data and Hazard Information
The following table summarizes key quantitative and hazard information for this compound.
| Property | Value |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |
| DOT Classification | Class 9: Miscellaneous hazardous materials, UN3334[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.046 g/mL at 25 °C |
| Boiling Point | 162-163 °C at 6 mmHg |
| Environmental Hazard | Very high potential for bioconcentration in aquatic organisms[6][7] |
| Water Solubility | Insoluble |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The primary "protocol" is to follow established hazardous waste management procedures, which prioritize incineration for this type of compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2550-40-5 Name: Dicyclohexyl disulphide [xixisys.com]
- 3. This compound, 2550-40-5 [perflavory.com]
- 4. This compound | 2550-40-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. mu-intel.com [mu-intel.com]
- 6. This compound | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
